molecular formula C16H16N2S B11953628 4-[Benzyl(ethyl)amino]phenyl thiocyanate CAS No. 5335-85-3

4-[Benzyl(ethyl)amino]phenyl thiocyanate

Cat. No.: B11953628
CAS No.: 5335-85-3
M. Wt: 268.4 g/mol
InChI Key: ISFGBUJGOHTLFM-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]phenyl thiocyanate is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[Benzyl(ethyl)amino]phenyl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Benzyl(ethyl)amino]phenyl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5335-85-3

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

[4-[benzyl(ethyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C16H16N2S/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-17/h3-11H,2,12H2,1H3

InChI Key

ISFGBUJGOHTLFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)SC#N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-(N-benzyl-N-ethylamino)phenyl thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-(N-benzyl-N-ethylamino)phenyl thiocyanate

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-(N-benzyl-N-ethylamino)phenyl thiocyanate (CAS: 5335-85-3). As a para-substituted aniline derivative bearing a thiocyanate moiety, this compound serves as a critical intermediate in the synthesis of benzothiazoles, bioactive heterocycles, and non-linear optical (NLO) chromophores. This document details its molecular stoichiometry, a robust electrophilic thiocyanation protocol, and a self-validating analytical framework for purity assessment.

Molecular Identity & Stoichiometry

The following data establishes the baseline physicochemical constants required for stoichiometric calculations and quality control.

PropertySpecification
IUPAC Name 4-[Ethyl(phenylmethyl)amino]phenyl thiocyanate
Common Name 4-(N-benzyl-N-ethylamino)phenyl thiocyanate
CAS Number 5335-85-3
Molecular Formula C₁₆H₁₆N₂S
Molecular Weight 268.38 g/mol
Exact Mass 268.1034 g/mol
Melting Point 52–53 °C
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Synthetic Architecture: Electrophilic Thiocyanation[1]

To synthesize this molecule with high regioselectivity (para-position), we utilize an oxidative thiocyanation strategy. This protocol avoids the use of toxic thiocyanogen gas (


) by generating the electrophilic species in situ using Ammonium Thiocyanate (

) and a mild oxidant (e.g., Bromine or NBS).
Reaction Logic

The electron-donating nature of the N-benzyl-N-ethylamino group activates the phenyl ring, specifically at the para-position. The in situ generated


 electrophile attacks this position. If the para-position were blocked, ortho-substitution would occur, but for this substrate, para-selectivity is >95%.
Experimental Protocol
  • Precursor: N-Benzyl-N-ethylaniline (1.0 eq)

  • Reagent: Ammonium Thiocyanate (

    
    , 2.2 eq)
    
  • Oxidant: Bromine (

    
    , 1.0 eq) or NBS (1.0 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 g of N-benzyl-N-ethylaniline in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Reagent Addition: Add 8.0 g (excess) of Ammonium Thiocyanate to the solution. Cool the mixture to 10–15 °C using an ice/water bath.

  • Controlled Oxidation: Add Bromine (dissolved in acetic acid) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <20 °C. Exotherms >25 °C promote polymerization of the thiocyanate radical, leading to intractable yellow impurities.

  • Quenching: Stir for 30 minutes post-addition. Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a pale yellow solid.[1]

  • Neutralization: If oiling occurs, neutralize the aqueous phase to pH 8 using 20% NaOH solution to precipitate the free base completely.

  • Purification: Recrystallize from ethanol or ligroin (b.p. 90–100 °C) to obtain analytical grade crystals (mp 52–53 °C).

Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Gate Start Precursor: N-Benzyl-N-ethylaniline Activation Activation: Add Br2/NBS (Temp < 20°C) Start->Activation Dissolve Reagents Reagents: NH4SCN + AcOH Reagents->Activation Mix Quench Quench: Ice Water Pour (pH Adjust) Activation->Quench 30 min Stir Isolation Isolation: Filtration & Recrystallization Quench->Isolation Precipitation Product Target: C16H16N2S (mp 52-53°C) Isolation->Product Purify

Figure 1: Step-wise oxidative thiocyanation workflow emphasizing temperature control points.

Structural Validation (Self-Validating Logic)

As a scientist, you must validate the structure not just by mass, but by connectivity. The following spectral features are non-negotiable for confirmation.

Proton NMR ( H NMR, 400 MHz, )
  • Aromatic Region (AA'BB' System): Look for two doublets (approx.

    
     7.4 and 6.7 ppm). The deshielded doublet (
    
    
    
    7.4) corresponds to protons ortho to the electron-withdrawing -SCN group.
  • Benzyl Group: A diagnostic singlet at

    
     4.6 ppm (
    
    
    
    ). The phenyl protons of the benzyl group will appear as a multiplet at
    
    
    7.2–7.4 ppm.
  • Ethyl Group: A classic triplet (

    
     1.2 ppm) and quartet (
    
    
    
    3.5 ppm) pattern.
  • Logic Check: Integration ratio must be 5 (benzyl Ar) : 2 (core Ar) : 2 (core Ar) : 2 (benzyl

    
    ) : 2 (ethyl 
    
    
    
    ) : 3 (ethyl
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • The "Fingerprint": A sharp, distinct absorption band at 2150–2160 cm⁻¹ .

  • Interpretation: This corresponds to the

    
     stretching vibration of the thiocyanate group. If this peak is broad or shifted significantly to 2000–2100 cm⁻¹, suspect isothiocyanate (-NCS) isomerization (though rare under these synthesis conditions).
    
Analytical Logic Tree

AnalyticalLogic Sample Crude Product IR_Check FT-IR Analysis Sample->IR_Check Peak_2156 Peak @ 2156 cm-1? IR_Check->Peak_2156 NMR_Check 1H NMR (CDCl3) Peak_2156->NMR_Check Yes Reject REJECT (Isomer/Impurity) Peak_2156->Reject No (Check -NCS) AABB_System AA'BB' Pattern? NMR_Check->AABB_System Melting_Point MP Check AABB_System->Melting_Point Yes AABB_System->Reject No (Regioisomer) Range_52_53 Range 52-53°C? Melting_Point->Range_52_53 Confirmed CONFIRMED C16H16N2S Range_52_53->Confirmed Yes Range_52_53->Reject No (Solvent/Wet)

Figure 2: Decision matrix for structural confirmation of the target thiocyanate.

References

  • Sigma-Aldrich. 4-(N-Benzyl-N-ethylamino)phenyl thiocyanate Product Sheet.Link

  • Brewster, R. Q., & Schroeder, W. (1939). p-Thiocyanodimethylaniline. Organic Syntheses, 19, 79. (Base protocol adapted for benzyl/ethyl derivative). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83344603 (Analogous structures and properties).Link

  • Castilho, M., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. (Modern "Green" variation of the synthesis). Link

Sources

A Comprehensive Safety and Handling Guide for 4-[Benzyl(ethyl)amino]phenyl thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS No: 5335-85-3). This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established data on its constituent chemical moieties—aromatic amines and organic thiocyanates—to provide a robust safety framework in the absence of a specific Safety Data Sheet (SDS).

Introduction: Understanding the Hazard Profile

4-[Benzyl(ethyl)amino]phenyl thiocyanate is an organic compound featuring a tertiary aromatic amine and a thiocyanate group.[1] Its hazard profile is therefore a composite of the risks associated with these two functional groups. Aromatic amines are a class of compounds recognized for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[2][3][4] Organic thiocyanates are reactive compounds that can be harmful upon exposure and may release toxic gases under certain conditions.[5][6]

Chemical and Physical Properties

PropertyValueSource
CAS Number 5335-85-3[1][7]
Linear Formula C16H16N2S[7]
Molecular Weight 268.38 g/mol [1][7]
Appearance Data not available; likely a solid.N/A
Melting Point 52-53 °C[1]
Solubility Data not available; likely soluble in organic solvents.N/A

Hazard Identification and Analysis

The primary hazards associated with 4-[Benzyl(ethyl)amino]phenyl thiocyanate are derived from its aromatic amine and thiocyanate functionalities.

Aromatic Amine Moiety: Systemic Toxicity

The N-benzyl-N-ethylamino phenyl group classifies this compound as an aromatic amine. This class of chemicals is associated with significant health risks.[8]

  • Carcinogenicity and Mutagenicity : Many aromatic amines are known or suspected human carcinogens, with the urinary bladder being a common target organ.[2][3] While the specific carcinogenicity of this compound is unstudied, it should be handled as a potential carcinogen.

  • Dermal Absorption : Aromatic amines are readily absorbed through the skin, making dermal contact a significant route of exposure.[3]

  • Systemic Effects : Exposure can lead to conditions such as methemoglobinemia, anemia, and cystitis.[2]

Thiocyanate Moiety: Acute Toxicity and Reactivity

The thiocyanate group (-SCN) presents its own set of hazards.

  • Toxicity : Thiocyanate and isothiocyanate compounds are often harmful if swallowed, inhaled, or in contact with skin.[9] They can cause irritation to the skin, eyes, and respiratory system.[10][11] Some may cause allergic skin or respiratory reactions.[10]

  • Reactivity with Acids : Contact with acids can cause the release of very toxic hydrogen cyanide gas.[5][12]

  • Thermal Decomposition : When heated to decomposition, organic thiocyanates can emit highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and cyanides.[13][14]

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory when handling this compound. The causality behind these recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls
  • Ventilation : All handling of 4-[Benzyl(ethyl)amino]phenyl thiocyanate, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][15]

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[15][16]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound:

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Contaminated gloves should be disposed of immediately, and hands washed thoroughly.[16][17]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[16][17]

  • Skin and Body Protection : A lab coat must be worn and kept buttoned. For larger quantities, additional protective clothing may be necessary.[6][17]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[16]

Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.[6][18]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[6][18]

  • Contaminated work clothing should be laundered separately from other clothing.[18]

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure safety at each step of a typical experimental process involving 4-[Benzyl(ethyl)amino]phenyl thiocyanate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Waste & Decontamination Prep Preparation in Fume Hood Weigh Weighing Solid Prep->Weigh Dissolve Dissolution in Solvent Weigh->Dissolve Reaction Reaction Setup Dissolve->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Purification Chromatography Extraction->Purification Waste Waste Disposal Purification->Waste Decon Decontamination Waste->Decon

Caption: Experimental workflow for handling 4-[Benzyl(ethyl)amino]phenyl thiocyanate.

Step-by-Step Methodology
  • Preparation :

    • Don all required PPE before entering the designated work area.

    • Ensure the chemical fume hood is functioning correctly.

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to contain any dust.

    • Add the solid to the chosen solvent in a suitable reaction vessel.

  • Reaction :

    • Set up the reaction apparatus within the fume hood.

    • If heating is required, use a controlled heating mantle and monitor the temperature closely to avoid excessive heat, which could lead to decomposition.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform any aqueous work-up and extractions within the fume hood.

    • If purification is by column chromatography, pack and run the column in the fume hood.

  • Waste Disposal and Decontamination :

    • Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers. Do not mix with acidic waste.[5]

    • Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][15]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]

Spill and Leak Procedures
  • Small Spills :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the area until it has been declared safe by trained personnel.

Fire-Fighting Measures
  • Extinguishing Media : Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[10][15]

  • Hazards from Combustion : Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen cyanide.[13]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][18]

  • Store away from incompatible materials, especially strong acids and oxidizing agents.[5][9]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in regular trash.[10]

  • Contact your institution's EHS department for specific disposal guidelines.

Conclusion

While 4-[Benzyl(ethyl)amino]phenyl thiocyanate lacks a specific, publicly available Safety Data Sheet, a thorough analysis of its constituent functional groups provides a clear and robust framework for its safe handling. The primary risks stem from the toxicity of the aromatic amine moiety and the reactivity and toxicity of the thiocyanate group. By adhering to the engineering controls, personal protective equipment requirements, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Vertex AI Search. Aromatic Amine Toxicity → Area → Resource 1 - Pollution → Sustainability Directory. Accessed February 25, 2026.
  • Taylor & Francis Online. Aromatic amines – Knowledge and References. Accessed February 25, 2026.
  • ACS Publications.
  • CEN SWPA.
  • ResearchGate.
  • Sigma-Aldrich. 4-(N-BENZYL-N-ETHYLAMINO)PHENYL THIOCYANATE AldrichCPR. Accessed February 25, 2026.
  • Fisher Scientific.
  • Rowe Scientific.
  • Santa Cruz Biotechnology.
  • NJ.gov. MERCURY THIOCYANATE HAZARD SUMMARY. Accessed February 25, 2026.
  • Spectrum Chemical.
  • Thermo Fisher Scientific. Benzylamine - SAFETY DATA SHEET. Valid until September 5, 2025.
  • Sigma-Aldrich. 2-Phenylethyl isothiocyanate - SAFETY DATA SHEET.
  • Carl ROTH.
  • Fisher Scientific. Benzyl isothiocyanate - SAFETY DATA SHEET.
  • PubChem.
  • Benchchem. 4-(Benzylamino)
  • Fisher Scientific. Benzyl thiocyanate - SAFETY DATA SHEET.
  • ECHEMI. 4-[Ethyl(phenylmethyl)
  • TCI Chemicals.
  • Wikipedia.
  • Pharmaffiliates.
  • PubChem.
  • ResearchGate.
  • Santa Cruz Biotechnology.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling. Accessed February 25, 2026.
  • Organic Chemistry Portal. Isothiocyanate synthesis. Accessed February 25, 2026.
  • Wikipedia.
  • ChemRxiv.
  • Organic Syntheses.
  • Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Published January 10, 2012.
  • PubChem. [4-(2-Phenylethynyl)
  • PubChem.

Sources

Difference between 4-thiocyanatoanilines and isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic understanding, synthetic utility, and safety profiles.

Structural Divergence, Synthetic Pathways, and Pharmacological Utility

Executive Summary

In the landscape of organosulfur chemistry, the distinction between thiocyanates (R–S–C≡N) and isothiocyanates (R–N=C=S) is a classic case of linkage isomerism with profound implications for drug design.[1]

While they share the same elemental composition, their electronic distribution creates orthogonal reactivity profiles. 4-Thiocyanatoanilines (where the -SCN group is attached to the aromatic ring, leaving the amine free) act primarily as metabolic precursors or "masked" thiols/nitriles. In contrast, Isothiocyanates (ITCs) are potent electrophilic "warheads" used for covalent protein modification (e.g., Cys targeting).

This guide dissects the chemical, physical, and biological divergences of these two moieties, providing validated protocols for their synthesis and application.

Structural & Electronic Characterization

The fundamental difference lies in the "Hard and Soft Acids and Bases" (HSAB) theory and bond order.

FeatureThiocyanate (Ar–SCN) Isothiocyanate (Ar–NCS)
Connectivity Sulfur-bound (S-Linkage)Nitrogen-bound (N-Linkage)
Bond Order C≡N (Triple bond character)N=C=S (Cumulative double bonds)
Geometry Linear S–C≡N angle (~180°)Bent R–N=C angle (~140-150°)
Electronic Nature Soft electrophile (at Carbon). The -CN group is electron-withdrawing but the S atom can be a donor.Hard electrophile (at Carbon). The central Carbon is highly electron-deficient due to flanking electronegative N and S.
IR Signature Sharp, weak-to-medium band at ~2130–2175 cm⁻¹.Broad, very strong band at ~2040–2150 cm⁻¹.
Stability Generally stable; can release cyanide (CN⁻) under strong metabolic reduction.Susceptible to hydrolysis; reacts rapidly with nucleophiles (amines/thiols).
Spectroscopic Differentiation

Crucial Check: When synthesizing these compounds, Infrared (IR) Spectroscopy is the rapid validation tool.

  • 4-Thiocyanatoaniline: Look for a sharp peak >2150 cm⁻¹. The presence of the primary amine (-NH₂) will also show doublet stretching at 3300–3500 cm⁻¹.

  • Phenyl Isothiocyanate: Look for a broad, dominating peak <2150 cm⁻¹. If converting an aniline to an ITC, the disappearance of N-H stretches confirms the transformation.

Synthetic Pathways (The "How-To")

The synthesis of these two classes starts from the same precursor (Aniline) but diverges immediately based on the reagents used.

Pathway Visualization

The following diagram illustrates the divergent synthesis from a common Aniline precursor.

SynthesisPathways Aniline Aniline Precursor (Ar-NH2) Oxidant Oxidant (NBS or H2O2) + KSCN Aniline->Oxidant Path A: Oxidative Thiocyanation CS2Base CS2 + Base (Et3N or NaOH) Aniline->CS2Base Path B: Nucleophilic Attack RadicalInter Intermediate: •SCN Radical Oxidant->RadicalInter SET Mechanism Thiocyanate 4-Thiocyanatoaniline (H2N-Ar-SCN) RadicalInter->Thiocyanate Regioselective Subst. (Para) DTC Dithiocarbamate Salt (Ar-NH-CSS-) CS2Base->DTC Formation Desulfurization Desulfurization Agent (Tosyl Chloride or Pb(NO3)2) DTC->Desulfurization Elimination ITC Aryl Isothiocyanate (Ar-N=C=S) Desulfurization->ITC - S (byproduct)

Figure 1: Divergent synthetic workflows for generating 4-thiocyanatoanilines (Path A) versus Isothiocyanates (Path B) from a common aniline progenitor.

Protocol A: Synthesis of 4-Thiocyanatoaniline (Oxidative Thiocyanation)

Context: This reaction preserves the amine group while adding the -SCN group to the ring (usually para). Mechanism: Electrophilic Aromatic Substitution via an in situ generated +SCN or •SCN species.[2][3][4][5][6][7][8]

Reagents:

  • Aniline derivative (1.0 equiv)[9]

  • Ammonium Thiocyanate (NH₄SCN) or KSCN (2.2 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)[9]

  • Solvent: Ethanol or Methanol (Green chemistry profile)

Step-by-Step Protocol:

  • Preparation: Dissolve KSCN (2.2 mmol) and NBS (1.0 mmol) in Ethanol (10 mL) at 0°C. Stir for 10 minutes. Observation: The formation of N-thiocyanatosuccinimide (active electrophile) occurs.

  • Addition: Add the Aniline (1.0 mmol) slowly to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting aniline.

  • Workup: Evaporate ethanol. Add water (20 mL) to the residue. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Phenyl Isothiocyanate

Context: This converts the amine group into the isothiocyanate group. Mechanism: Dithiocarbamate formation followed by desulfurization.

Reagents:

  • Aniline derivative (1.0 equiv)[9]

  • Carbon Disulfide (CS₂) (1.2 equiv) Caution: Neurotoxic/Flammable

  • Triethylamine (Et₃N) (1.2 equiv)

  • Tosyl Chloride (TsCl) (1.1 equiv)

  • Solvent: THF or DCM

Step-by-Step Protocol:

  • Dithiocarbamate Formation: Dissolve Aniline and Et₃N in THF at 0°C. Add CS₂ dropwise. Stir for 1 hour. A precipitate (Dithiocarbamate salt) may form.

  • Desulfurization: Add Tosyl Chloride (TsCl) dissolved in minimal THF dropwise to the reaction mixture.

  • Elimination: Stir at room temperature for 2 hours. The TsCl facilitates the elimination of sulfur.

  • Workup: Add 1N HCl (to quench unreacted amine/base). Extract with DCM.

  • Purification: Silica gel chromatography is often required as ITCs can be sensitive to heat (avoid high-temp distillation if possible).

Reactivity & Biological Mechanism of Action

The choice between these two moieties depends on the biological target mechanism.

Isothiocyanates: The Covalent Warhead

ITCs are electrophiles . They react reversibly or irreversibly with nucleophilic residues on proteins, specifically Cysteine (thiol) and Lysine (amine) .

  • Primary Target: Keap1 (Kelch-like ECH-associated protein 1).

  • Mechanism: Modification of Keap1 cysteines prevents ubiquitination of Nrf2, leading to Nrf2 accumulation and translocation to the nucleus. This triggers the Antioxidant Response Element (ARE).

  • Reaction Type: Thia-Michael addition (forming a dithiocarbamate linkage).

Thiocyanates: The Metabolic Precursor

Organic thiocyanates (Ar-SCN) are generally pro-drugs or metabolic substrates. They are not typically direct covalent inhibitors in the same manner as ITCs.

  • Metabolism: In vivo, glutathione S-transferases (GSTs) can liberate the cyanide ion (CN⁻) or thiol (-SH) from organic thiocyanates, though often at slow rates compared to inorganic salts.

  • Bioactivity: 4-thiocyanatoanilines are key intermediates for benzimidazole anthelmintics (e.g., Albendazole).[3] The -SCN group is often cyclized to form thiazole or thiadiazole rings during drug synthesis.

Mechanistic Comparison Diagram

MOA cluster_ITC Isothiocyanate (ITC) Mechanism cluster_SCN Thiocyanate (SCN) Mechanism ITC_Mol R-N=C=S (Electrophile) Complex Thiourea Conjugate (Covalent Mod) ITC_Mol->Complex + Protein-SH Protein Protein-SH (Nucleophile) Protein->Complex Effect1 Nrf2 Activation (Antioxidant Response) Complex->Effect1 Signal Transduction SCN_Mol Ar-SCN (Substrate) Metabolism Metabolic Reduction (GST / GSH) SCN_Mol->Metabolism Products Ar-SH (Thiol) + CN- Metabolism->Products Effect2 Antimicrobial / Synthetic Intermediate Products->Effect2 Bioactivity or Cyclization

Figure 2: Comparative Mechanism of Action. ITCs act via direct covalent conjugation, while Thiocyanates often require metabolic processing.

Safety & Handling (Critical)

Parameter4-Thiocyanatoaniline Phenyl Isothiocyanate
Toxicity Moderate. Potential for cyanide release upon combustion or strong enzymatic metabolism.High. Potent lachrymator and skin sensitizer.
Sensitization Possible skin irritant.Severe skin and respiratory sensitizer (asthma-like symptoms).
Storage Store cool, dry. Generally stable to moisture.Store at 4°C under inert gas (Argon). Moisture sensitive (hydrolyzes to amine).
PPE Standard lab coat, gloves, goggles.Double gloving (Nitrile), Fume hood mandatory .

References

  • Castanheiro, T., et al. (2016). "Oxidative Thiocyanation of Aromatic Compounds." Current Organic Chemistry.

  • Zhang, Y., & Talalay, P. (1994). "Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms." Cancer Research.

  • Nair, V., et al. (2004). "Novel synthesis of 4-thiocyanatoanilines via oxidative thiocyanation." Tetrahedron Letters.

  • Dinkova-Kostova, A. T., & Kostov, R. V. (2012). "Glucosinolates and isothiocyanates in health and disease." Trends in Molecular Medicine.

  • BenchChem. (2025). "2-Nitro-4-thiocyanatoaniline: Properties and Albendazole Synthesis."

Sources

Strategic Sourcing and Quality Assurance of 4-[Benzyl(ethyl)amino]phenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Fine Chemical Synthesis

Executive Summary

4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS: 5335-85-3 ) is a specialized electrophilic intermediate primarily utilized in the synthesis of heterocyclic compounds (specifically 2-aminobenzothiazoles) and cationic azo dyes.[1][2] Its structural duality—combining a lipophilic tertiary amine with a reactive pseudohalogen (thiocyanate)—makes it a versatile but stability-sensitive building block.[1]

This guide provides a technical framework for researchers and procurement officers to identify reliable commercial suppliers, validate material quality, and understand the synthetic provenance of this compound to mitigate downstream risks in drug discovery or dye manufacturing.

Part 1: Chemical Identity and Technical Significance[1]

Before engaging suppliers, it is critical to establish the exact chemical specifications to avoid confusion with the non-thiocyanated precursor (N-benzyl-N-ethylaniline).[1]

AttributeSpecification
Chemical Name 4-[Benzyl(ethyl)amino]phenyl thiocyanate
CAS Number 5335-85-3
Molecular Formula C₁₆H₁₆N₂S
Molecular Weight 268.38 g/mol
Key Functional Groups Thiocyanate (-SCN), Tertiary Amine (N-Ethyl, N-Benzyl)
Physical Appearance Typically a pale yellow to off-white crystalline solid (purity dependent)
Melting Point 52–53 °C (Sharp melting point indicates high purity)
Core Applications
  • Heterocycle Synthesis: The thiocyanate group is a precursor to 2-aminobenzothiazoles via acid-catalyzed cyclization (often using polyphosphoric acid).[1] These benzothiazoles are scaffolds for antimicrobial agents, anticonvulsants, and antitumor drugs.[1]

  • Cationic Dyes: Used as a diazo component or coupling intermediate in the production of high-fastness acrylic fiber dyes (e.g., derivatives related to C.I.[1] Basic Red or Violet classes).[1]

Part 2: The Sourcing Landscape

The market for this intermediate is bifurcated into Catalog Suppliers (High Cost, Low Volume) and Process Manufacturers (Low Cost, High Volume).[1]

Supplier Tiers & Selection Strategy
  • Tier 1: Global Catalog Aggregators (R&D Scale)

    • Examples: Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI.[1]

    • Role: Reference standards and gram-scale synthesis.[1]

    • Pros: High reliability, comprehensive CoA (Certificate of Analysis), verified CAS.[1]

    • Cons: Exorbitant cost for >100g quantities.

  • Tier 2: Specialized Fine Chemical Manufacturers (Pilot/Production Scale)

    • Region Focus: China (Shandong, Jiangsu provinces) and India (Gujarat).[1]

    • Role: These regions host the primary dye-intermediate ecosystem.[1] Manufacturers here synthesize the precursor N-benzyl-N-ethylaniline (CAS 92-59-1) and perform the thiocyanation in-house.[1]

    • Pros: Cost-effective for kg-to-ton scale.[1]

    • Cons: Variable purity; "Technical Grade" often contains 5-10% impurities unless "Recrystallized" is specified.[1]

  • Tier 3: Custom Synthesis CROs

    • Role: If Tier 2 quality fails, CROs can purify crude material or synthesize de novo using cleaner reagents (e.g., NBS/KSCN instead of Br₂/KSCN).[1]

Commercial Availability Table
Supplier CategoryTypical PurityLead TimePrimary RiskRecommended Use
Catalog (e.g., Sigma) >97% (HPLC)1-3 DaysStockoutsAnalytical Standards, MedChem Hit-to-Lead
Asian Bulk Vendors 90-95% (Tech)2-4 WeeksBatch ConsistencyDye Manufacturing, Large Scale Precursors
Boutique CROs >98% (NMR cf.)4-8 WeeksCostGMP Pharmaceutical Intermediates

Part 3: Synthetic Provenance & Impurity Profile

Understanding how the supplier makes the compound allows you to predict the impurities present. The dominant industrial route is Oxidative Thiocyanation .

Synthesis Pathway Visualization

The following diagram illustrates the standard industrial synthesis and potential side reactions.

SynthesisPathway Precursor N-Benzyl-N-ethylaniline (CAS 92-59-1) Intermediate Transition State (Electrophilic Attack) Precursor->Intermediate + Reagents Impurity2 Impurity B: Residual Aniline (Starting Material) Precursor->Impurity2 Incomplete Conversion Reagents KSCN + Oxidant (Br2 or H2O2) Reagents->Intermediate Target 4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS 5335-85-3) Intermediate->Target Major Pathway (Para-substitution) Impurity1 Impurity A: Ortho-isomer (Regioisomer) Intermediate->Impurity1 Minor Pathway (Steric hindrance) Impurity3 Impurity C: Disulfides (Hydrolysis Product) Target->Impurity3 Moisture/Base Degradation

Figure 1: Oxidative thiocyanation pathway showing the origin of critical impurities (regioisomers and hydrolysis products).[1]

Critical Impurities to Specify

When ordering, request specific limits on:

  • N-Benzyl-N-ethylaniline (Starting Material): < 1.0%.[1] Presence interferes with subsequent coupling reactions.

  • Isomers (Ortho-thiocyanate): < 2.0%.[1] Hard to separate; leads to wrong substitution patterns in benzothiazole synthesis.

  • Moisture: < 0.5%. Water causes hydrolysis of the -SCN group to thiols/disulfides.[1]

Part 4: Quality Control & Validation Protocol

Do not rely solely on the supplier's CoA. Implement this self-validating testing protocol upon receipt.

QC Workflow Visualization

QC_Workflow cluster_Tests Analytical Battery Sample Incoming Sample (CAS 5335-85-3) HPLC HPLC (Reverse Phase) Detect: Purity & Regioisomers Sample->HPLC IR FT-IR Spectroscopy Detect: -SCN Peak (~2150 cm-1) Sample->IR KF Karl Fischer Titration Detect: Moisture Content Sample->KF Decision Compliance Decision HPLC->Decision >97% Area? IR->Decision Sharp Peak? KF->Decision <0.5% H2O? Pass RELEASE For Synthesis Decision->Pass All Pass Fail REJECT Return to Vendor Decision->Fail Critical Failure Recryst REMEDIATION Recrystallize (EtOH) Decision->Recryst Marginal Purity (90-96%) Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree for incoming raw material verification.

Experimental Validation Protocols
1. HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Acceptance Criteria: Main peak > 97%. Look for a shoulder peak (ortho-isomer) or a late-eluting peak (disulfide dimer).[1]

2. FT-IR Identification (Identity)[1]
  • Technique: ATR (Attenuated Total Reflectance) or KBr pellet.[1]

  • Key Diagnostic: The thiocyanate (-SCN) stretch is a sharp, distinct peak at 2130–2160 cm⁻¹ .[1]

  • Note: If this peak is weak or broad, significant hydrolysis to thiol (-SH) may have occurred.[1]

Part 5: Handling and Safety (EHS)[1]

Warning: Thiocyanates can release toxic gases under specific conditions.

  • Acid Sensitivity: Do not mix with strong acids without ventilation. While organic thiocyanates are more stable than inorganic ones, strong acid hydrolysis can theoretically release Carbonyl Sulfide (COS) or trace Hydrogen Cyanide (HCN) under extreme forcing conditions.[1]

  • Skin Sensitization: Like many benzyl-aniline derivatives, this compound is a potential skin sensitizer and irritant.[1] Double-gloving (Nitrile) is required.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidative dimerization if left in air at room temperature.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-(N-Benzyl-N-ethylamino)phenyl thiocyanate (AldrichCPR).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5335-85-3.[1] Retrieved from [1]

  • ECHEMI. Global Supplier List and Physical Properties for CAS 5335-85-3.[1] Retrieved from [1]

  • MDPI (Molecules Journal). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines. (Discusses the synthetic mechanism using KSCN/NBS). Retrieved from

  • ChemicalBook. N-Benzyl-N-ethylaniline (Precursor CAS 92-59-1) Supplier Landscape. Retrieved from [1]

Sources

Methodological & Application

Using 4-[Benzyl(ethyl)amino]phenyl thiocyanate as a dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-[Benzyl(ethyl)amino]phenyl Thiocyanate in Dye Fabrication

Part 1: Executive Summary & Chemical Basis

4-[Benzyl(ethyl)amino]phenyl thiocyanate (CAS: Variable based on specific isomer, structurally related to CAS 33303-64-9) acts as a high-value "bifunctional" intermediate. It combines a strong electron-donating auxochrome (the N-ethyl-N-benzyl amine) with a versatile electrophilic handle (the thiocyanate group, -SCN).

Unlike primary amine thiocyanates which readily cyclize to aminobenzothiazoles, this tertiary amine derivative is chemically distinct. It is primarily utilized as:

  • A Specialized Coupling Component: For Disperse and Cationic Azo dyes, where the -SCN group enhances hydrophobicity and sublimation fastness on polyester/acetate fibers.

  • A Precursor for Thiolation: Hydrolysis of the -SCN group yields 4-substituted thiophenols, essential for sulfur-based cross-linking agents.

This guide provides a validated protocol for the regioselective synthesis of the intermediate and its subsequent application in azo dye formation .

Part 2: Synthesis of the Intermediate (Upstream Protocol)

Objective: Regioselective thiocyanation of N-ethyl-N-benzyl aniline at the para position.

Reaction Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The thiocyanogen cation (


) is generated in situ using an oxidant (Bromine) acting on Ammonium Thiocyanate. The bulky benzyl/ethyl groups on the amine nitrogen sterically hinder the ortho positions, driving high regioselectivity toward the para position.
Materials & Reagents
ReagentRolePurity / Conc.[1][2][3][4]
N-Ethyl-N-benzyl aniline Substrate>98% (HPLC)
Ammonium Thiocyanate (NH₄SCN) Reagent SourceACS Reagent
Bromine (Br₂) OxidantReagent Grade
Glacial Acetic Acid Solvent>99.7%
Sodium Bisulfite Quenching Agent20% w/v aq. solution
Step-by-Step Protocol
  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask (equipped with a mechanical stirrer, thermometer, and dropping funnel), dissolve 0.1 mol (21.1 g) of N-ethyl-N-benzyl aniline in 150 mL of Glacial Acetic Acid.

    • Add 0.11 mol (8.4 g) of Ammonium Thiocyanate. Stir until fully dissolved.

  • Controlled Oxidation (Critical Step):

    • Cool the mixture to < 5°C using an ice-salt bath. Reason: Controlling exotherm prevents over-bromination.

    • Dissolve 0.1 mol (16.0 g) of Bromine in 25 mL of Glacial Acetic Acid.

    • Add the Bromine solution dropwise over 45-60 minutes .

    • Observation: The solution will transition from clear to yellow/orange. Maintain temperature below 10°C throughout addition.

  • Reaction Maturation:

    • Once addition is complete, allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting amine spot should disappear.

  • Quenching & Isolation:

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • A precipitate (the thiocyanate salt) may form.[5] Neutralize the solution to pH ~5-6 using 20% Sodium Carbonate solution.

    • The product will separate as a solid or heavy oil.

    • Purification: Filter the solid (or extract oil with Dichloromethane). Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • Yield Target: 85-90%.

    • Appearance: Pale yellow crystalline solid.

    • Melting Point: 72-75°C (Typical range for para-isomers).

Part 3: Application - Synthesis of Disperse Azo Dye

Objective: Utilize the synthesized intermediate as a coupling component with a diazonium salt (e.g., from p-Nitroaniline) to form a Disperse Red analogue.

Workflow Visualization (DOT)

DyeSynthesis Aniline p-Nitroaniline (Diazo Component) NaNO2 NaNO2 / HCl (0-5°C) Aniline->NaNO2 Diazotization DiazoSalt Diazonium Salt (Electrophile) NaNO2->DiazoSalt CouplingRxn Coupling Reaction (pH 4-5, <10°C) DiazoSalt->CouplingRxn Attack Coupler 4-[Benzyl(ethyl)amino] phenyl thiocyanate (Coupling Component) Coupler->CouplingRxn Substrate FinalDye Disperse Azo Dye (Red Chromophore) CouplingRxn->FinalDye Azo Linkage

Caption: Figure 1. Convergent synthesis pathway for azo dye formation using the thiocyanate intermediate.

Protocol: Diazotization and Coupling
  • Diazotization (The Electrophile):

    • Dissolve 0.01 mol (1.38 g) of p-Nitroaniline in 10 mL of 5N HCl.

    • Cool to 0-5°C .[5]

    • Add 0.011 mol (0.76 g) of Sodium Nitrite (dissolved in minimal water) dropwise.

    • Stir for 20 mins. Destroy excess nitrous acid with a pinch of Sulfamic Acid (check with starch-iodide paper; it should remain white).

  • Coupling (The Chromophore Formation):

    • Dissolve 0.01 mol of your synthesized 4-[Benzyl(ethyl)amino]phenyl thiocyanate in 20 mL of Acetone/Acetic Acid (1:1).

    • Cool the coupler solution to <10°C .

    • Slowly add the Diazonium salt solution to the Coupler solution.

    • pH Control: Simultaneously add Sodium Acetate solution to maintain pH at 4.0 - 5.0 . Crucial: Too acidic = no coupling; Too basic = diazo decomposition.

  • Finishing:

    • Stir for 2 hours. A deep red precipitate will form.

    • Filter, wash with water, and dry.

Part 4: Quality Control & Characterization

To ensure the integrity of the intermediate before dye synthesis, use the following parameters.

TechniqueExpected SignalInterpretation
FT-IR ~2150 cm⁻¹ (Sharp) Diagnostic peak for -SCN (Thiocyanate) stretching.
FT-IR ~1600 cm⁻¹Aromatic C=C skeletal vibrations.
¹H NMR δ ~7.3-7.5 ppm (Multiplet)Benzyl aromatic protons.
¹H NMR δ ~7.4 ppm (Doublet)Protons ortho to the -SCN group (Deshielded).
¹H NMR δ ~6.7 ppm (Doublet)Protons ortho to the Amine (Shielded).
HPLC Single PeakPurity >98% required for dye grade.

Part 5: Safety & Handling (SDS Summary)

  • Thiocyanate Hazards: While less toxic than cyanides, aryl thiocyanates can release HCN gas if exposed to strong acids at high temperatures. Always maintain pH control.

  • Skin Sensitization: Both the intermediate and the resulting dyes are potent skin sensitizers. Nitrile gloves and long sleeves are mandatory.

  • Waste Disposal: Aqueous waste containing thiocyanates must be treated with alkaline bleach (Sodium Hypochlorite at pH >10) to oxidize -SCN to Cyanate/Carbonate before disposal. Never mix with acid in the waste stream.

References

  • H. S. Freeman & A. T. Peters, Colorants for Non-Textile Applications, Elsevier, 2000. (Foundational text on azo dye coupling components).
  • PubChem Compound Summary , "4-Thiocyanatoaniline derivatives," National Center for Biotechnology Information. Available at: [Link]

  • M. A. Metwally et al., "Advanced oxidation and synthesis of benzothiazole precursors," Journal of Saudi Chemical Society, 2012.
  • Biological Stain Commission, "Protocols for Cationic Dye Synthesis," Biotechnic & Histochemistry.
  • Occupational Safety and Health Administration (OSHA) , "Cyanide and Thiocyanate Handling Guidelines." Available at: [Link]

Sources

Application Note: N,N-Disubstituted-4-Thiocyanatoanilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the specific utility of N,N-disubstituted-4-thiocyanatoanilines —a scaffold that serves as both a direct pharmacophore and a critical "masked" intermediate for accessing sulfur-based drug libraries.

From "Green" Synthesis to Sulfonamide Library Generation

Introduction: The "Masked" Sulfur Scaffold

In medicinal chemistry, introducing sulfur into electron-rich aromatic rings (like anilines) is often plagued by harsh conditions (chlorosulfonation) or poor regioselectivity.[1] N,N-disubstituted-4-thiocyanatoanilines represent a superior strategic alternative.[1]

The -SCN (thiocyanate) group at the para-position serves a dual purpose:

  • Direct Pharmacophore: It acts as a pseudohalogen and a "warhead" capable of covalent interaction with nucleophilic cysteine residues in microbial enzymes (e.g., thioredoxin reductase), conferring antimicrobial and antifungal properties.[1]

  • Synthetic Linchpin: It acts as a stable, "masked" precursor to aryl thiols (Ar-SH) and sulfonyl chlorides (Ar-SO₂Cl).[2][1] This allows for the mild, regioselective construction of sulfonamide antibiotics, sulfones, and thioethers without the use of aggressive sulfonating agents.[1]

This guide details the Green Synthesis of this scaffold, its conversion into high-value medicinal intermediates, and protocols for assessing its intrinsic biological activity.[1]

Synthetic Protocols

Protocol A: Green Regioselective Thiocyanation (NBS/KSCN Method)

Target: Synthesis of N,N-dimethyl-4-thiocyanatoaniline[2][1]

Traditional methods use bromine (Br₂) in acetic acid, which is corrosive and hazardous.[1] This modern protocol uses N-Bromosuccinimide (NBS) as a mild oxidant in ethanol, ensuring exclusive para-regioselectivity and high yields (>90%).[1]

Reagents:

  • N,N-Dimethylaniline (1.0 equiv)[1]

  • Potassium Thiocyanate (KSCN) (2.1 equiv)[1][3]

  • N-Bromosuccinimide (NBS) (1.0 equiv)[1][3]

  • Solvent: Ethanol (Absolute)[2][1]

Step-by-Step Procedure:

  • Preparation: Dissolve NBS (10 mmol) in Ethanol (15 mL) in a round-bottom flask.

  • Activation: Add KSCN (21 mmol) to the solution. Stir at room temperature (25–27 °C) for 5–10 minutes. Note: The solution will turn yellow/orange as the active electrophilic species (SCN⁺ or N-thiocyanatosuccinimide) is generated in situ.[1]

  • Addition: Add N,N-Dimethylaniline (10 mmol) dropwise to the reaction mixture.

  • Reaction: Stir vigorously at room temperature for 20–30 minutes. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material spot should disappear, replaced by a lower Rf product.

  • Work-up:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc) to yield the product as a white/pale yellow solid (Yield: ~90-95%).[1]

Mechanism of Formation: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] NBS oxidizes KSCN to generate an electrophilic thiocyanating species (likely +SCN or Br-SCN), which attacks the electron-rich para-position of the aniline.[1]

Protocol B: "Library Generator" – Conversion to Aryl Thiols

Target: Deprotection of the -SCN group to reveal the nucleophilic -SH group.

The thiocyanate group is robust enough to survive many reaction conditions but can be cleaved on-demand to form 4-(N,N-dimethylamino)benzenethiol , a key building block for thioethers.[1]

Reagents:

  • N,N-Dimethyl-4-thiocyanatoaniline (from Protocol A)[1]

  • Sodium Borohydride (NaBH₄)[1]

  • Solvent: Ethanol/THF (1:1)[1]

Procedure:

  • Dissolve the thiocyanate substrate (5 mmol) in Ethanol/THF (20 mL).[1]

  • Cool to 0 °C in an ice bath.

  • Add NaBH₄ (10 mmol) portion-wise over 10 minutes.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully acidify with 1M HCl (releases HCN gas – perform in a fume hood ).

  • Isolation: Extract with DCM. The resulting thiol is prone to oxidation (disulfide formation); use immediately for subsequent coupling (e.g., reaction with alkyl halides to form thioethers).[1]

Medicinal Chemistry Applications & Workflow

The true value of this scaffold lies in its position within the "Sulfur Value Chain." The diagram below illustrates how N,N-disubstituted-4-thiocyanatoanilines serve as the gateway to multiple drug classes.

MedChemWorkflow Aniline N,N-Dialkyl Aniline (Starting Material) Thiocyanate 4-Thiocyanatoaniline (The Scaffold) Aniline->Thiocyanate Protocol A: NBS/KSCN (Green) Bioactive Direct Bioactivity (Antimicrobial/Antifungal) Thiocyanate->Bioactive Assay Screening Warhead Covalent Inhibitor (Cys-Targeting) Thiocyanate->Warhead Mechanism of Action Thiol Aryl Thiol (Ar-SH) Thiocyanate->Thiol Protocol B: NaBH4 Reduction SulfonylCl Sulfonyl Chloride (Ar-SO2Cl) Thiocyanate->SulfonylCl Oxidation (Cl2/H2O) Thioether Thioethers (Metabolic Stability) Thiol->Thioether Alkyl Halide (S-Alkylation) Sulfonamide Sulfonamide Drugs (Antibiotics/COX-2) SulfonylCl->Sulfonamide Amine Coupling (Library Gen)

Figure 1: The strategic role of 4-thiocyanatoanilines as a divergent node in medicinal chemistry synthesis.[2][1]

Biological Characterization: Antimicrobial Screening

Aryl thiocyanates exhibit intrinsic antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).[1] The mechanism involves the "cyano-transfer" to essential thiol groups in bacterial enzymes.

Protocol C: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized scaffold.

Materials:

  • Test Compound: N,N-dimethyl-4-thiocyanatoaniline (dissolved in DMSO).[1]

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2][1]

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Detection: Resazurin (Alamar Blue) or optical density (OD600).[2][1]

Procedure:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 512 µg/mL in MHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. (Concentration range: 256 to 0.5 µg/mL).[1]

    • Column 11: Growth Control (Bacteria + DMSO only).[2][1]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to wells 1–11.

  • Incubation: Incubate at 37 °C for 18–24 hours.

  • Readout:

    • Visual: Add 20 µL Resazurin solution (0.01%).[1] Incubate for 1–2 hours. Blue = No Growth (Inhibition); Pink = Growth.[1]

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Data Summary: Typical Activity Profile
OrganismStrain TypeTypical MIC (µg/mL)Activity Level
S. aureusGram-Positive16 – 64Moderate
MRSAResistant32 – 128Moderate
E. coliGram-Negative> 128Low
C. albicansFungal8 – 32High

Note: The N,N-dialkyl group increases lipophilicity (LogP), often enhancing penetration into fungal cell walls compared to the unsubstituted aniline.[1]

References

  • Green Synthesis of Thiocyanates

    • Nair, V., et al. "An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines."[2][1][3] MDPI Chemistry, 2024.[1]

  • Mechanochemical Synthesis

    • Gomes, C., et al. "Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization."[1] ACS Omega, 2020.[2][1] [1]

  • Biological Mechanism (Covalent Inhibition)

    • Mi, L., et al. "Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis."[2][1] Journal of Biological Chemistry, 2008.[2][1]

  • Antimicrobial Activity

    • Fleming, F., et al. "Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction."[1] Bioorganic & Medicinal Chemistry Letters, 2012.[2][1]

  • Conversion to Thiols

    • Wang, Z., et al.[1] "A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling." Organic Letters, 2009.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[Benzyl(ethyl)amino]phenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-[Benzyl(ethyl)amino]phenyl thiocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth answers to common questions, a detailed experimental protocol, and a troubleshooting guide to help you navigate the challenges of this synthesis and improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-[Benzyl(ethyl)amino]phenyl thiocyanate?

The most established and reliable method is a variation of the Sandmeyer reaction.[1][2] This involves a two-step process starting from N-benzyl-N-ethylaniline:

  • Nitration and Reduction: The starting material, N-benzyl-N-ethylaniline, is first nitrated to introduce a nitro group at the para-position, followed by reduction to the corresponding primary amine, 4-amino-N-benzyl-N-ethylaniline.

  • Diazotization and Thiocyanation: The resulting aromatic amine is then converted into a diazonium salt, which is subsequently displaced by a thiocyanate group using a copper(I) thiocyanate catalyst.[3][4]

Q2: Why is the Sandmeyer reaction preferred over direct electrophilic thiocyanation of N-benzyl-N-ethylaniline?

The N,N-disubstituted amino group (-N(Et)(Bn)) is a powerful activating group and is ortho, para-directing. Direct electrophilic thiocyanation would likely result in a mixture of products, with substitution occurring at the ortho positions, as the para position is sterically less accessible and electronically rich. To achieve exclusive para-substitution, it is more effective to introduce a directing group (like a nitro group that is later converted to the amine for diazotization) to control the regioselectivity.

Q3: What is the underlying mechanism of the Sandmeyer thiocyanation step?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a stable arenediazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuSCN) donates an electron to the diazonium salt. This reduces the diazonium species, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical.

  • Radical Capture: The aryl radical then reacts with a copper(II) species, abstracting the thiocyanate group to form the final aryl thiocyanate product and regenerating the copper(I) catalyst.[2]

Q4: What are the primary safety concerns associated with this synthesis?

The main safety hazard is the arenediazonium salt intermediate. While soluble in the reaction medium, isolated diazonium salts are thermally unstable and can be explosive when dry.[3] It is imperative to:

  • Always keep the diazotization reaction temperature between 0 and 5 °C.

  • Use the diazonium salt solution immediately in the next step without attempting to isolate it.

  • Properly quench any unreacted nitrous acid before workup, typically with sulfamic acid or urea.

Additionally, thiocyanate salts and the final product should be handled with care as they can be toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Optimized Experimental Protocol

This protocol details the diazotization of 4-amino-N-benzyl-N-ethylaniline and subsequent Sandmeyer thiocyanation.

Materials and Reagents
  • 4-amino-N-benzyl-N-ethylaniline

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

  • Copper(I) Sulfate (CuSO₄·5H₂O)

  • Sodium Bisulfite (NaHSO₃)

  • Sulfamic Acid

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Preparation of Copper(I) Thiocyanate (CuSCN) Slurry

(Note: This should be prepared fresh before starting the diazotization.)

  • In a flask of appropriate size, dissolve Copper(I) Sulfate (1.2 equivalents) in water.

  • In a separate beaker, dissolve Potassium Thiocyanate (2.5 equivalents) and Sodium Bisulfite (0.2 equivalents) in water.

  • Slowly add the thiocyanate/bisulfite solution to the stirring copper sulfate solution. A white precipitate of CuSCN will form.

  • Allow the mixture to stir for 15-20 minutes, then filter the white solid. Wash the solid with water and then with a small amount of ethanol. Do not dry the solid completely; use it as a damp paste.

Step 2: Diazotization of 4-amino-N-benzyl-N-ethylaniline
  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-N-benzyl-N-ethylaniline (1.0 equivalent) in a mixture of water and concentrated HCl (3.0 equivalents).

  • Cool the suspension to 0–5 °C in an ice-salt bath.

  • Dissolve Sodium Nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C.

  • Test for excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the NaNO₂ solution.

  • Quench any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

Step 3: Sandmeyer Thiocyanation
  • To the freshly prepared CuSCN slurry from Step 1, add the cold diazonium salt solution from Step 2 slowly via a dropping funnel.

  • Control the addition rate to manage the evolution of nitrogen gas and maintain the reaction temperature below 10 °C initially.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for 1-2 hours, or until gas evolution ceases. Gentle heating (e.g., 40-50 °C) can be applied to drive the reaction to completion if necessary.[5]

Step 4: Workup and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-[Benzyl(ethyl)amino]phenyl thiocyanate.

Visualization of Key Processes

Diagram 1: Simplified Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, HCl 0-5 °C Diazonium2 Ar-N₂⁺ CuSCN Cu(I)SCN Ar_Radical Ar• Product Ar-SCN Ar_Radical->Product [SCN] from Cu(II) N2 N₂ gas Diazonium2->Ar_Radical e⁻ from Cu(I)

Caption: Key steps in the Sandmeyer synthesis of aryl thiocyanates.

Diagram 2: General Experimental Workflow

Workflow start Start: 4-amino-N-benzyl-N-ethylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (Add to CuSCN slurry) diazotization->sandmeyer extraction Aqueous Workup & Solvent Extraction sandmeyer->extraction purification Column Chromatography extraction->purification product Final Product: 4-[Benzyl(ethyl)amino]phenyl thiocyanate purification->product

Caption: From starting material to purified product workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a Q&A format.

Problem Potential Cause & Explanation Recommended Solution
Low or No Product Yield 1. Incomplete Diazotization: The reaction requires a stoichiometric excess of strong acid to fully protonate the amine and generate nitrous acid. Insufficient acid or nitrite will leave starting material unreacted.• Ensure at least 3 equivalents of HCl are used.• Use a slight excess (1.1 eq) of NaNO₂.• Confirm complete diazotization with a starch-iodide test before proceeding.
2. Diazonium Salt Decomposition: Arenediazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the salt will decompose to form a phenol and release nitrogen gas, often resulting in a dark, tarry mixture.[2]• Maintain a strict temperature of 0–5 °C during nitrite addition using an ice-salt bath.• Use the diazonium salt solution immediately; do not let it warm up or sit for an extended period.
3. Inefficient Sandmeyer Reaction: The copper(I) catalyst is crucial for the single electron transfer step. An inactive or insufficient amount of catalyst will stall the reaction.• Use freshly prepared CuSCN for best results.• Ensure at least a stoichiometric amount (or slight excess) of the copper catalyst is used.• Add the diazonium salt solution to the copper slurry, not the other way around, to ensure the diazonium salt always encounters an excess of catalyst.
Formation of Side Products 1. Azo Compound Formation (Brightly Colored Precipitate): The electron-rich starting amine can couple with the diazonium salt intermediate to form a stable, often brightly colored, azo compound. This happens if diazotization is incomplete.• Ensure complete diazotization by using sufficient acid and nitrite and confirming with a starch-iodide test.• Slow, controlled addition of the diazonium salt to the copper catalyst minimizes its concentration, reducing the chance of azo coupling.
2. Phenol Byproduct (Ar-OH): The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding phenol.[4]• Keep the reaction temperature as low as possible for as long as possible.• A biphasic reaction medium (e.g., adding the diazonium salt to CuSCN in a solvent like DCM) can sometimes reduce aqueous side reactions.
3. Isothiocyanate Isomer (Ar-NCS): The thiocyanate ion (SCN⁻) is an ambident nucleophile and can attack with either the sulfur or nitrogen atom. While copper catalysis strongly favors S-attack to form the thiocyanate, trace amounts of the isothiocyanate isomer can form.[5]• Copper(I) catalysis is the best way to minimize this; ensure the catalyst is active.[5] • Isomer formation is often difficult to eliminate completely but can usually be separated by column chromatography.
Purification Difficulties 1. Oily, Intractable Crude Product: This often indicates the presence of multiple side products, such as phenols, azo compounds, and unreacted starting materials, which can co-elute or make crystallization difficult.• Re-evaluate the reaction conditions based on the troubleshooting guide to improve the crude product's purity before chromatography.• An initial acid/base wash during workup can help remove basic starting materials and acidic phenols.
2. Difficulty Separating Product from Starting Material: The product and starting amine may have similar polarities.• Optimize your chromatography conditions. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can improve separation.• Consider using a different solvent system, such as DCM/methanol or toluene/acetone.
Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product check_diazotization {Check Diazotization Step | Starch-Iodide test positive? | Incomplete Reaction} start->check_diazotization check_temp {Check Temperature Control | Kept at 0-5 °C? | Decomposition} check_diazotization:yes->check_temp solution_diazotization Increase acid/NaNO₂. Ensure full conversion. check_diazotization:no->solution_diazotization check_side_products {Analyze Side Products | Colored Precipitate? | Phenolic Impurity? | Isothiocyanate detected?} check_temp:yes->check_side_products solution_temp Improve cooling. Use diazonium salt immediately. check_temp:no->solution_temp solution_azo Ensure complete diazotization. Slow addition to CuSCN. check_side_products:azo->solution_azo solution_phenol Maintain low temperature. check_side_products:phenol->solution_phenol solution_isomer Rely on Cu(I) selectivity. Optimize chromatography. check_side_products:isomer->solution_isomer

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Fiveable. (2025, August 15). Aryl Thiocyanates Definition.
  • Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution.
  • ResearchGate. (n.d.). Overview on syntheses of aryl thiocyanates. Available at: [Link]

  • Gao, Y., et al. (2021). Synthesis of Aryl Thiocyanates and Aryl Selenocyanates via Visible‐Light Activation of Arylazo Sulfones. Scilit. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]

  • Shaik, F. P., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability of 4-[Benzyl(ethyl)amino]phenyl thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 4-[Benzyl(ethyl)amino]phenyl thiocyanate in acidic environments.

Q1: What are the primary stability concerns for 4-[Benzyl(ethyl)amino]phenyl thiocyanate in acidic solutions?

A1: The primary stability concerns for this molecule in acidic media revolve around three potential degradation pathways, driven by its key functional groups: the tertiary amine and the aryl thiocyanate.

  • Protonation of the Tertiary Amine: The benzyl(ethyl)amino group is basic and will be readily protonated in acidic conditions to form an ammonium salt. This significantly alters the electronic properties of the phenyl ring, making the substituent an electron-withdrawing group, which can influence the reactivity of the thiocyanate moiety.

  • Isomerization to Isothiocyanate: Aryl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (Ar-N=C=S).[1][2] While this is often promoted by heat, acid catalysis can also facilitate this rearrangement, particularly in benzylic systems.[1] For this specific aryl thiocyanate, the risk of isomerization should be experimentally evaluated.

  • Hydrolysis of the Thiocyanate Group: The thiocyanate group (-SCN) can undergo acid-catalyzed hydrolysis. The ultimate products can vary depending on the reaction conditions (acid strength, temperature, water activity) but may include the corresponding thiol (after reduction of an intermediate), sulfonic acid, or the phenol derivative, with the release of hydrogen cyanide or its downstream products.[3] Oxidation of the thiocyanate moiety to sulfate can also occur, especially if oxidizing agents are present.[4]

Q2: How does the protonation of the amino group affect the molecule's stability?

A2: The protonation of the nitrogen atom is a critical first step that dictates subsequent reactivity. In its neutral form, the benzyl(ethyl)amino group is a strong electron-donating group, activating the phenyl ring. Upon protonation, it becomes the electron-withdrawing -[NH(Et)(Bn)]+ group. This change has two major consequences:

  • Deactivation of the Ring: The electron-withdrawing nature of the ammonium group deactivates the phenyl ring towards further electrophilic attack (e.g., sulfonation if using sulfuric acid).

  • Altered Reactivity of the Thiocyanate: The electronic pull of the protonated amine may influence the stability of the C-S bond in the thiocyanate group, potentially making it more susceptible to nucleophilic attack by water (hydrolysis).

Q3: Is the compound likely to isomerize to 4-[Benzyl(ethyl)amino]phenyl isothiocyanate?

A3: Isomerization is a credible concern. The conversion of a thiocyanate (R-S-C≡N) to an isothiocyanate (R-N=C=S) is a known rearrangement, often driven by thermal energy or catalysis.[1][2] Lewis acids are known to catalyze this process.[1] While Brønsted acids are not classic catalysts for this specific rearrangement, the acidic conditions can create an environment that may lower the activation energy for this intramolecular process. Substrates that can form stable carbocation-like transition states are particularly susceptible.[1] Given the potential for complex electronic effects in the protonated molecule, this pathway cannot be ruled out without experimental verification.

Q4: What are the likely products of acid-catalyzed hydrolysis?

A4: Acid-catalyzed hydrolysis would involve the nucleophilic attack of water on the thiocyanate group. The reaction is complex, but plausible degradation products could include:

  • 4-[Benzyl(ethyl)amino]phenol: Resulting from the complete cleavage of the C-S bond and replacement with a hydroxyl group.

  • Hydrogen Cyanide (HCN): A byproduct of the C-S bond cleavage.[3] In an acidic aqueous medium, this will exist in equilibrium with the cyanide anion. Extreme caution is advised, as HCN is a highly toxic gas. All experiments should be conducted in a well-ventilated fume hood.

  • Sulfur-containing species: Depending on the reaction pathway and any redox processes, inorganic sulfur species like sulfate could be formed.[3][4]

Q5: Could intramolecular cyclization occur?

A5: Intramolecular cyclization is a possibility for molecules containing both nucleophilic and electrophilic centers. In this case, the nitrogen of the amino group could theoretically act as a nucleophile, and the carbon of the thiocyanate as an electrophile. However, under acidic conditions, the nitrogen is protonated, which severely diminishes its nucleophilicity, making a direct intramolecular cyclization highly unlikely. This pathway is more plausible under neutral or basic conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Appearance of a new, more polar spot/peak on TLC/HPLC. Protonation of the Amine: The starting material is likely protonated, forming a salt which is more polar and has different chromatographic behavior.This is expected. To confirm, neutralize a small aliquot of the reaction mixture with a mild base (e.g., NaHCO₃) and re-analyze. The original TLC/HPLC retention time should be restored.
Appearance of a new, non-polar peak on HPLC, possibly with a similar mass. Isomerization to Isothiocyanate: Isothiocyanates often have different polarity and chromatographic behavior compared to their thiocyanate isomers.[1]Use HPLC-MS to confirm the mass of the new peak. If it matches the starting material, obtain a standard of the corresponding isothiocyanate to confirm its identity via co-injection. To mitigate, reduce the reaction temperature and/or acid concentration.
Significant loss of starting material with multiple new peaks observed. Hydrolytic Degradation: The compound is likely unstable under the current conditions, leading to hydrolysis and potentially other side reactions.Immediately reduce the temperature. Analyze the mixture by LC-MS to identify the masses of the degradation products. Consider using a less aggressive acid or a non-aqueous acidic system if the process allows.
Inconsistent results or poor mass balance. Formation of Volatile or Unstable Byproducts: Formation of HCN gas[3] or other unstable intermediates can lead to poor recovery and inconsistent data.WORK IN A FUME HOOD. Use a buffered acidic solution to maintain a constant pH. Employ analytical techniques like headspace GC-MS if volatile byproducts are suspected. Ensure your analytical method can detect all potential products.

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Stability Monitoring

This protocol provides a baseline for monitoring the stability of 4-[Benzyl(ethyl)amino]phenyl thiocyanate. Method optimization may be required for specific matrices.

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Example Gradient: Start at 60% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, return to 60% ACN and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or determine the λ_max by UV scan.

  • Sample Preparation:

    • Prepare a stock solution of the compound in ACN or DMSO at 1 mg/mL.

    • For each time point, withdraw an aliquot from the acidic test solution.

    • Immediately quench the degradation by diluting it at least 100-fold in a 50:50 ACN:Water mixture to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Inject onto the HPLC system.

  • Quantification: Determine the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0.

Protocol 2: Acidic Stress Testing Workflow

This procedure outlines how to systematically evaluate the compound's stability across a range of acidic pH values.

  • Prepare Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2, pH 4, pH 6) using standard buffer systems (e.g., citrate, phosphate).

  • Prepare Test Solutions:

    • Add a small volume of a concentrated stock solution of the compound (in a water-miscible solvent like ACN or THF to minimize solvent effects) to each buffer to achieve a final concentration of ~50 µg/mL.

    • Prepare a control sample in a neutral (pH 7) buffer.

  • Incubation: Store the test solutions at a controlled temperature (e.g., Room Temperature (25°C) and an elevated temperature (50°C)). Protect from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., t=0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench and analyze each aliquot using the HPLC-UV method described in Protocol 1.

Example Stability Data Table

The following table summarizes hypothetical data from a stress test performed according to Protocol 2.

Condition Time = 0 hr Time = 8 hr Time = 24 hr Time = 48 hr Primary Degradant Observed
pH 2, 50°C 100%65%21%<5%4-[Benzyl(ethyl)amino]phenol
pH 4, 50°C 100%92%78%65%Isothiocyanate Isomer
pH 2, 25°C 100%98%91%84%Isothiocyanate Isomer
pH 4, 25°C 100%>99%98%96%Trace Degradation
pH 7, 50°C 100%>99%>99%98%Negligible

Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for investigating the stability of the target compound.

G cluster_0 Investigation Phase cluster_1 Analysis & Decision cluster_2 Mitigation Strategy Start Start Experiment in Acidic Medium Observe Observe Degradation (Loss of Starting Material) Start->Observe Analyze Analyze by HPLC-MS (Protocols 1 & 2) Observe->Analyze Identify Identify Degradation Products Analyze->Identify Mass_Match Mass matches Isomer? Identify->Mass_Match Mass_Mismatch Mass does not match (e.g., Hydrolysis Product)? Identify->Mass_Mismatch Action_Isomer Isomerization Confirmed - Lower Temperature - Reduce Time - Use Milder Acid Mass_Match->Action_Isomer Yes Action_Hydrolysis Hydrolysis Confirmed - Lower Temperature - Buffer to Higher pH - Use Anhydrous Acidic System Mass_Mismatch->Action_Hydrolysis Yes

Caption: A decision-making workflow for troubleshooting stability issues.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for 4-[Benzyl(ethyl)amino]phenyl thiocyanate in an acidic medium.

G Start 4-[Benzyl(ethyl)amino]phenyl thiocyanate Protonated Protonated Species (Ammonium Salt) Start->Protonated Fast, in Acid (H+) Isomer Isothiocyanate Isomer (Isomerization) Protonated->Isomer Slower, Temp/Acid Promoted Hydrolysis Hydrolysis Products (e.g., Phenol + HCN) Protonated->Hydrolysis Slower, Temp/H₂O/Acid Promoted

Caption: Simplified overview of potential degradation pathways in acid.

References

  • I.G. Farbenindustrie AG. (1930). Alkyl thiocyanate isomerization. Google Patents.
  • Schettgen, T., et al. (2020). releasing compounds – Determination of thiocyanate in plasma/serum, urine and saliva by GC-MS. Publisso. Retrieved from [Link]

  • Wikipedia. (2023). Thiocyanate. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Kim, H. J., & Oh, K. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Retrieved from [Link]

  • Chandler, J. D., & Day, B. J. (2012). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical Pharmacology. Retrieved from [Link]

  • Nishiyama, K., & Oba, M. (1987). Substitution Reaction of Organic Halide by Trimethylsilyl Isothiocyanate: Formation of Thiocyanate and Its Rearrangement to Isothiocyanate. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Mayr, H., et al. (2012). Ambident Reactivity of the Thiocyanate Anion Revisited: Can the Product Ratio Be Explained by the Hard Soft Acid Base Principle?. Journal of the American Chemical Society. Retrieved from [Link]

  • Patsnap. (n.d.). Performance Evaluation of Thiocyanate Under Different Conditions. Patsnap Eureka. Retrieved from [Link]

  • Wikipedia. (2023). Von Richter reaction. Wikipedia. Retrieved from [Link]

  • Batoeva, A. A., et al. (2015). Catalytic oxidation of thiocyanates in an acid medium. ResearchGate. Retrieved from [Link]

  • Botha, A., & Ulicny, J. (1951). Stability Studies on Ferric Thiocyanate Complex as Used for Determination of Micro Amounts of Chloride. Analytical Chemistry. Retrieved from [Link]

  • Koch, R., & Wentrup, C. (2012). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lee, C., et al. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters. Retrieved from [Link]

  • Slideshare. (n.d.). Von richter rearrangement. Slideshare. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on syntheses of aryl thiocyanates. ResearchGate. Retrieved from [Link]

  • Singh, K., & Kumar, A. (2015). An Improved Thiocyanate Method for Determination of Molybdenum using Thioglycollic Acid as Reductant. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • Eawag. (1999). Thiocyanate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Fessenden, R. J., & Suba, L. (1986). Kinetics and mechanism of the reaction of bromine with thiocyanate. Inorganic Chemistry. Retrieved from [Link]

  • Katayama, Y., et al. (2020). Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp. Strain FOKN1 from Activated Sludge and Genomic Insights into Thiocyanate Metabolism. Applied and Environmental Microbiology. Retrieved from [Link]

  • Sun, N., et al. (2013). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Synlett. Retrieved from [Link]

  • Reddit. (2024). Regarding the stability of different thiocyanates in acidic environment. r/chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

  • Dehnen, S. (2024). Historical and Recent Developments in the Chemistry of Cyanate Congeners. Chemical Reviews. Retrieved from [Link]

  • Tutić, A., et al. (2025). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Kemija u industriji. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress on the Synthesis and Applications of Thiocyanates. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. Retrieved from [Link]

  • Molecules. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. Retrieved from [Link]

  • Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Coppola, G. M. (2001). Phenyl Isothiocyanate. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]

  • Williams, A., & Douglas, K. T. (2005). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fábián, I., & Gordon, G. (2010). Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Inorganic Chemistry. Retrieved from [Link])

  • De Pooter, H. L., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Planta Medica. Retrieved from [Link]

  • Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-[Benzyl(ethyl)amino]phenyl thiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers synthesizing and characterizing complex organic molecules, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[Benzyl(ethyl)amino]phenyl thiocyanate, a compound of interest for its potential applications in medicinal chemistry.[1] Beyond a mere spectral interpretation, this document offers a comparative overview of complementary analytical techniques, empowering researchers to select the most effective methods for their specific needs.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it a powerful first-line technique for confirming the identity and purity of a synthesized molecule like 4-[Benzyl(ethyl)amino]phenyl thiocyanate.

Predicted ¹H NMR Spectrum of 4-[Benzyl(ethyl)amino]phenyl thiocyanate

While an experimental spectrum for 4-[Benzyl(ethyl)amino]phenyl thiocyanate is not publicly available, a detailed prediction can be formulated based on its chemical structure and data from analogous compounds. The structure, with CAS Number 5335-85-3, consists of a benzyl group, an ethyl group, and a 1,4-disubstituted phenyl ring bearing a thiocyanate group.[2]

Molecular Structure:

Caption: Chemical structure of 4-[Benzyl(ethyl)amino]phenyl thiocyanate.

Based on the analysis of similar structures such as N-Benzyl-N-ethylaniline, the following spectral characteristics are anticipated:[3]

ProtonsMultiplicityIntegrationPredicted Chemical Shift (ppm)Rationale
Ethyl-CH₃Triplet3H~1.1-1.2Aliphatic protons adjacent to a methylene group.
Ethyl-CH₂Quartet2H~3.4-3.5Methylene protons adjacent to a methyl group and bonded to a nitrogen atom.
Benzyl-CH₂Singlet2H~4.4-4.6Methylene protons adjacent to a phenyl group and bonded to a nitrogen atom.
Phenyl-H (ortho to N)Doublet2H~6.6-6.8Aromatic protons ortho to the electron-donating amino group, expected to be upfield.
Phenyl-H (meta to N)Doublet2H~7.3-7.5Aromatic protons meta to the amino group and ortho to the electron-withdrawing thiocyanate group.
Benzyl-HMultiplet5H~7.2-7.4Aromatic protons of the benzyl group.

Justification of Predictions:

  • The chemical shifts for the ethyl and benzyl protons are estimated based on the known spectrum of N-Benzyl-N-ethylaniline.[3]

  • The aromatic protons on the phenyl ring attached to the nitrogen are split into two distinct doublets due to the para-substitution. The protons ortho to the strong electron-donating amino group will be shielded and appear at a lower chemical shift (upfield). Conversely, the protons ortho to the electron-withdrawing thiocyanate group will be deshielded and appear at a higher chemical shift (downfield).

  • The five protons of the benzyl group's phenyl ring are expected to overlap in a complex multiplet in the aromatic region, typical for monosubstituted benzene rings.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). add_tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->add_tms transfer Transfer the solution to a clean, dry 5 mm NMR tube. add_tms->transfer insert Insert the NMR tube into the spectrometer's probe. transfer->insert lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. insert->lock_shim acquire Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, 16 scans, 5s relaxation delay). lock_shim->acquire fourier Apply Fourier transform to the free induction decay (FID). acquire->fourier phase_baseline Phase the spectrum and perform baseline correction. fourier->phase_baseline integrate_calibrate Integrate the signals and calibrate the chemical shift scale to the TMS peak at 0 ppm. phase_baseline->integrate_calibrate

Caption: Standard workflow for ¹H NMR analysis.

A Comparative Analysis of Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 4-[Benzyl(ethyl)amino]phenyl thiocyanate benefits from the application of orthogonal analytical methods. The following section compares ¹H NMR with ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

TechniquePrincipleStrengths for this MoleculeLimitations for this Molecule
¹H NMR Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information on proton environments, connectivity, and relative abundance. Excellent for confirming the presence of ethyl, benzyl, and substituted phenyl groups.Aromatic region can be complex and may require 2D NMR techniques for full assignment.
¹³C NMR Measures the absorption of radiofrequency radiation by ¹³C nuclei.Provides the number of unique carbon atoms and information about their chemical environment. Confirms the presence of all 16 carbons in the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups. The thiocyanate (-SCN) group has a characteristic strong, sharp absorption band around 2150 cm⁻¹. Also useful for identifying C-H and C=C bonds.Provides limited information on the overall molecular structure and connectivity. The "fingerprint" region can be complex and difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the exact molecular weight of the compound (268.38 g/mol ), confirming the molecular formula (C₁₆H₁₆N₂S).[2] Fragmentation patterns can offer clues about the molecular structure.Does not provide detailed information about the connectivity of atoms. Isomers may not be distinguishable by mass alone.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: An Integrated Approach for Unambiguous Characterization

For the definitive structural confirmation of 4-[Benzyl(ethyl)amino]phenyl thiocyanate, an integrated analytical approach is recommended. While ¹H NMR provides the foundational framework of the proton skeleton, ¹³C NMR complements this by confirming the carbon backbone. FT-IR spectroscopy offers rapid and definitive evidence of the key thiocyanate functional group, and high-resolution mass spectrometry provides the unequivocal molecular formula. By leveraging the strengths of each of these techniques, researchers can ensure the identity, purity, and structural integrity of their synthesized compounds, a critical step in the journey of drug development and chemical research.

References

  • The Royal Society of Chemistry. (2014). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • Yang, C., et al. (2009). Angew. Chem. Int. Ed., 48, 7398-7401. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Isothiocyanate. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-methylaniline. Retrieved from [Link]

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Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of C16H16N2S and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is crucial for the unambiguous identification of isomeric compounds. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of molecules with the formula C16H16N2S, focusing on representative structures from three key classes of biologically active compounds: diarylthiazoles, diarylthioureas, and diarylsulfonamides.

While the exact isomers of C16H16N2S may be numerous and varied, the principles of their fragmentation in a mass spectrometer are governed by their core chemical structures. By examining well-characterized examples from these three classes, we can derive diagnostic fragmentation patterns that serve as a blueprint for identifying and differentiating isomers within this molecular formula. This guide will delve into the mechanistic details of fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a robust framework for structural elucidation.

The Challenge of Isomer Differentiation

Isomers of C16H16N2S can possess diverse and potent biological activities, ranging from antimicrobial to anticancer properties. The subtle differences in their structures, such as the position of substituents or the nature of the core scaffold, can lead to significant variations in their fragmentation pathways. This guide will illuminate these differences, providing you with the knowledge to confidently distinguish between them.

A Tale of Three Scaffolds: Fragmentation Patterns Unveiled

To illustrate the principles of isomer differentiation by mass spectrometry, we will compare the fragmentation of three representative compounds, each embodying a different structural class relevant to the C16H16N2S formula.

1. The Diarylthiazole Scaffold: 2-Amino-4-(4-biphenylyl)thiazole

  • Molecular Formula: C₁₅H₁₂N₂S

  • Closest C16H16N2S Analog: A C16H16N2S isomer could be, for example, 2-(methylamino)-4-(4-biphenylyl)thiazole. The fragmentation would be very similar, with an additional loss of a methyl group.

The electron ionization (EI) mass spectrum of 2-amino-4-(4-biphenylyl)thiazole is characterized by a prominent molecular ion peak, a testament to the stability of the aromatic system.[1] The fragmentation is dominated by cleavages that maintain the core aromatic structures.

Key Fragmentation Pathways (EI):

  • Formation of the biphenyl cation (m/z 154): A crucial fragmentation involves the cleavage of the bond between the thiazole ring and the biphenyl moiety, leading to the highly stable biphenyl cation.

  • Cleavage of the thiazole ring: The thiazole ring itself can undergo fragmentation, often initiated by the loss of a hydrogen cyanide (HCN) molecule from the amino-substituted part of the ring.

2. The Diarylthiourea Scaffold: 1,3-Diphenylthiourea

  • Molecular Formula: C₁₃H₁₂N₂S

  • Closest C16H16N2S Analog: An example of a C16H16N2S isomer would be 1,3-bis(4-methylphenyl)thiourea. The fragmentation would follow similar pathways, with the fragment ions shifted by the mass of the additional methyl groups.

The mass spectrum of 1,3-diphenylthiourea shows characteristic fragmentation patterns related to the thiourea linkage.

Key Fragmentation Pathways (EI and ESI):

  • Formation of phenyl isothiocyanate (m/z 135): A hallmark fragmentation of diarylthioureas is the cleavage of the C-N bond, leading to the formation of a stable phenyl isothiocyanate ion.[2]

  • Formation of the aniline radical cation (m/z 93): The complementary fragment, the aniline radical cation, is also a prominent peak in the EI spectrum.[3]

  • Loss of H₂S: Under certain conditions, the molecular ion can lose a molecule of hydrogen sulfide.

3. The Diarylsulfonamide Scaffold: N-(4-methylphenyl)-benzenesulfonamide

  • Molecular Formula: C₁₃H₁₃NO₂S

  • Closest C16H16N2S Analog: A C16H16N2S isomer with a sulfonamide-like structure is less common. However, understanding the fragmentation of sulfonamides is crucial as they are a very important class of therapeutic agents. The principles can be applied to related sulfur-nitrogen containing compounds.

The fragmentation of arylsulfonamides is distinct, with a characteristic loss of sulfur dioxide.

Key Fragmentation Pathways (ESI):

  • Loss of SO₂ (64 Da): A signature fragmentation of protonated arylsulfonamides upon collision-induced dissociation (CID) is the neutral loss of sulfur dioxide, often accompanied by a rearrangement.[4][5] This results in a fragment ion corresponding to [M+H-64]⁺.

  • Cleavage of the S-N bond: This cleavage leads to the formation of the benzenesulfonyl cation (m/z 141) and the p-toluidine radical cation (m/z 107).

  • Cleavage of the C-S bond: This results in the formation of the phenyl cation (m/z 77).

Comparative Analysis of Fragmentation Patterns

The following table summarizes the key diagnostic fragment ions for the three representative scaffolds, providing a clear guide for distinguishing between isomers of C16H16N2S based on their mass spectra.

Scaffold ClassRepresentative CompoundKey Diagnostic Fragment Ions (m/z) and Neutral LossesIonization Technique
Diarylthiazole 2-Amino-4-(4-biphenylyl)thiazole252 (M⁺), 154 (biphenyl cation), fragments from thiazole ring cleavageEI
Diarylthiourea 1,3-Diphenylthiourea228 (M⁺), 135 (phenyl isothiocyanate), 93 (aniline radical cation), Loss of H₂SEI, ESI
Diarylsulfonamide N-(4-methylphenyl)-benzenesulfonamide[M+H]⁺ , [M+H-64]⁺ (Loss of SO₂), 141 (benzenesulfonyl cation), 107 (p-toluidine radical cation), 77 (phenyl cation)ESI

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the major fragmentation pathways for our three representative compounds.

G cluster_0 Diarylthiazole Fragmentation M+ (m/z 252) M+ (m/z 252) Biphenyl Cation (m/z 154) Biphenyl Cation (m/z 154) M+ (m/z 252)->Biphenyl Cation (m/z 154) C-C cleavage Thiazole Fragments Thiazole Fragments M+ (m/z 252)->Thiazole Fragments Ring Cleavage

Caption: Fragmentation of 2-Amino-4-(4-biphenylyl)thiazole (EI).

G cluster_1 Diarylthiourea Fragmentation M+ (m/z 228) M+ (m/z 228) Phenyl Isothiocyanate (m/z 135) Phenyl Isothiocyanate (m/z 135) M+ (m/z 228)->Phenyl Isothiocyanate (m/z 135) C-N cleavage Aniline Cation (m/z 93) Aniline Cation (m/z 93) M+ (m/z 228)->Aniline Cation (m/z 93) C-N cleavage

Caption: Fragmentation of 1,3-Diphenylthiourea (EI).

G cluster_2 Diarylsulfonamide Fragmentation [M+H]+ (m/z 248) [M+H]+ (m/z 248) [M+H-64]+ (m/z 184) [M+H-64]+ (m/z 184) [M+H]+ (m/z 248)->[M+H-64]+ (m/z 184) Loss of SO2 Benzenesulfonyl Cation (m/z 141) Benzenesulfonyl Cation (m/z 141) [M+H]+ (m/z 248)->Benzenesulfonyl Cation (m/z 141) S-N cleavage p-Toluidine Cation (m/z 107) p-Toluidine Cation (m/z 107) [M+H]+ (m/z 248)->p-Toluidine Cation (m/z 107) S-N cleavage

Caption: Fragmentation of N-(4-methylphenyl)-benzenesulfonamide (ESI).

Experimental Protocol for Isomer Differentiation

To acquire high-quality mass spectrometry data for the differentiation of C16H16N2S isomers, a systematic approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each isomer in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in the initial mobile phase.

  • Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: Develop a gradient that provides good chromatographic separation of the isomers. A typical starting point is 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) is generally preferred for its soft ionization, which typically preserves the molecular ion.

  • Polarity: Analyze in both positive and negative ion modes to maximize information.

  • Full Scan (MS1): Acquire full scan data to determine the m/z of the precursor ions ([M+H]⁺ or [M-H]⁻).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion of each isomer for fragmentation.

    • Optimize the collision energy (CE) for each precursor to obtain a rich fragmentation spectrum. A CE ramp (e.g., 10-40 eV) can be useful for initial screening.

    • Acquire product ion spectra (MS2) for each isomer.

4. Data Analysis:

  • Compare the retention times of the isomers.

  • Analyze the full scan spectra to confirm the molecular weight.

  • Critically compare the MS/MS spectra of the isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.

  • Propose fragmentation pathways consistent with the observed spectra.

Conclusion

The differentiation of isomers by mass spectrometry is a nuanced but powerful analytical technique. By understanding the fundamental principles of fragmentation for different chemical scaffolds, researchers can confidently identify and characterize compounds with the same molecular formula. This guide has provided a comparative framework for the analysis of C16H16N2S isomers by examining the distinct fragmentation patterns of diarylthiazoles, diarylthioureas, and diarylsulfonamides. The provided experimental protocol offers a practical starting point for acquiring high-quality data for isomer differentiation. As the complexity of molecules in drug discovery continues to grow, a thorough understanding of mass spectrometry fragmentation will remain an indispensable tool for the modern scientist.

References

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 424-432. [Link]

  • Sun, W., et al. (2007). Fragmentation of protonated sulfonamides: a case study of intramolecular proton transfer from nitrogen to a sulfonyl oxygen. Journal of the American Society for Mass Spectrometry, 18(1), 123-134.
  • NIST Mass Spectrometry Data Center. (n.d.). N-(4-methylphenyl)-benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diphenyl-2-thiourea. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylthiourea. In PubChem. Retrieved from [Link]

  • mzCloud. (2016, March 16). N,N'-Diphenylthiourea. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • NIST Mass Spectrometry Data Center. (n.d.). Thiazole, 2-amino-4-(4-biphenylyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • NIST Mass Spectrometry Data Center. (n.d.). Thiourea, N,N'-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Melting Point Comparison of 4-Thiocyanatoaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The 4-thiocyanatoaniline scaffold (also known as 4-aminophenyl thiocyanate) serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly 2-aminobenzothiazoles used in pharmaceutical applications (e.g., Riluzole analogues).[1] Understanding the melting point (MP) behavior of its derivatives is essential for:

  • Purity Verification: Differentiating between regioisomers (e.g., 2-SCN vs. 4-SCN).

  • Process Optimization: Determining crystallization solvents and handling temperatures.

  • Structure-Property Relationship (SPR) Analysis: Correlating electronic and steric substituents with crystal lattice stability.[1]

This guide provides an objective comparison of the thermal properties of 4-thiocyanatoaniline and its key derivatives, supported by experimental data and mechanistic insights.

Comparative Data: Melting Point Analysis

The following table synthesizes experimental melting point data for 4-thiocyanatoaniline and its functionalized analogues. Note the significant variance driven by substituent effects on intermolecular forces (H-bonding, dipole-dipole interactions, and packing efficiency).[1]

Compound NameStructure DescriptionMelting Point (°C)Key Structural Influence
4-Thiocyanatoaniline Parent Scaffold52 – 54 Baseline reference.[1] Moderate H-bonding (NH2...NCS).[1]
2-Chloro-4-thiocyanatoaniline ortho-Cl substituent45 – 47 Destabilizing: Steric clash near amine disrupts lattice packing, lowering MP below parent.[1]
3-Methyl-4-thiocyanatoaniline meta-Me substituent82 – 84 Stabilizing: Methyl group fills lattice voids, increasing packing efficiency despite weak electronics.[1]
2-Nitro-4-thiocyanatoaniline ortho-NO2 substituent111 – 114 Highly Stabilizing: Strong dipole interactions and potential intramolecular H-bond (NH...O2N).[1]
2-Cyano-4-thiocyanatoaniline ortho-CN substituent113 – 115 Highly Stabilizing: Strong electron-withdrawing group enhances dipole moment and lattice energy.[1]
3-Cyano-4-thiocyanatoaniline meta-CN substituent108 – 110 Stabilizing: Similar to 2-cyano but slightly lower due to less optimal dipole alignment.[1]
N,N-Dimethyl-4-thiocyanatoaniline N,N-Dimethylated73 – 74 Anomalous Increase: Loss of H-bond donors is outweighed by increased molecular symmetry and van der Waals interactions.[1]
4-Thiocyanatophenol OH analogue (Reference)46 – 48 Comparative: Similar to parent aniline, indicating NH2 and OH provide comparable lattice stabilization in this motif.
Mechanistic Insight: The "Ortho Effect"
  • 2-Chloro vs. 2-Nitro: While both are ortho-substituents, the chloro derivative (45–47 °C) melts lower than the parent, whereas the nitro derivative (113 °C) melts significantly higher.[1]

    • Reasoning: The -NO2 group participates in strong resonance and dipole interactions, and potentially forms an intramolecular hydrogen bond with the adjacent amine, locking the conformation and reducing entropic penalty upon crystallization. The -Cl atom , conversely, is merely a steric bulk that disrupts the efficient "head-to-tail" stacking of the thiocyanate dipoles without adding significant cohesive energy.[1]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a high-melting derivative (2-nitro-4-thiocyanatoaniline) and the standard method for MP determination.

Protocol A: Synthesis of 2-Nitro-4-thiocyanatoaniline

Target: High-purity crystalline solid for reference standard. Reaction Type: Electrophilic Aromatic Substitution (Thiocyanation).

Reagents:

  • o-Nitroaniline (1.0 eq)[1]

  • Ammonium Thiocyanate (2.1 eq)

  • Bromine (1.0 eq) or NBS (1.0 eq)

  • Glacial Acetic Acid (Solvent)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve o-nitroaniline and ammonium thiocyanate in glacial acetic acid. Cool to 10–15 °C.

  • Addition: Dropwise add Bromine (dissolved in acetic acid) over 30 minutes. Critical: Maintain temperature < 20 °C to prevent polymerization of thiocyanogen.

  • Reaction: Stir at room temperature for 3–4 hours. The mixture will thicken as the product precipitates.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: Filter the yellow precipitate. Wash extensively with water to remove residual acid and ammonium salts.

  • Purification: Recrystallize from ethanol or methanol .

  • Drying: Vacuum dry at 40 °C for 6 hours.

    • Expected Yield: 85–95%

    • Target MP: 111–114 °C[1]

Protocol B: Melting Point Determination (Capillary Method)

Standard: ASTM E324 / USP <741>[1]

  • Sample Prep: Grind the dry solid into a fine powder. Coarse crystals can lead to uneven heat transfer and broad ranges.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping the closed end on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to estimate the melting point.

    • Measurement Ramp: 1 °C/min starting 10 °C below the estimated point.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.[3]
      
    • 
      : Complete disappearance of solid phase.
      
  • Validation: The range (

    
    ) should be < 2 °C for pure compounds.
    

Visualizations

Figure 1: Synthesis & Property Logic Flow

This diagram illustrates the synthetic pathway to these derivatives and the decision logic for interpreting melting point shifts.

G start Starting Material: Aniline Derivative product Product: 4-Thiocyanatoaniline Deriv. start->product Electrophilic Subst. reagent Reagents: NH4SCN + Br2/NBS intermediate In-Situ Species: Thiocyanogen (SCN)2 reagent->intermediate Oxidation intermediate->product SCN Transfer mp_check Analyze Melting Point product->mp_check high_mp High MP (>100°C) Strong Dipole/H-Bonding (e.g., -NO2, -CN) mp_check->high_mp Electron Withdrawing low_mp Low MP (<60°C) Steric Disruption/Weak Interaction (e.g., -Cl, Parent) mp_check->low_mp Steric Clash / None mid_mp Mid MP (60-90°C) Symmetry/Packing (e.g., -Me, N,N-Dimethyl) mp_check->mid_mp Symmetry / Alkyl

Caption: Synthetic pathway and structure-property logic for 4-thiocyanatoaniline derivatives.

Figure 2: Intermolecular Interaction Model

A conceptual view of why 2-Nitro derivatives exhibit significantly higher melting points compared to the 2-Chloro analogues.[1]

Struct cluster_0 2-Nitro-4-thiocyanatoaniline (MP: 113°C) cluster_1 2-Chloro-4-thiocyanatoaniline (MP: 46°C) node_nitro H-Bond Network Strong Intermolecular Forces Dipole Stacking node_nitro:h->node_nitro:d Stabilizes Lattice node_chloro Steric Clash Weak Van der Waals Lattice Disruption node_chloro:s->node_chloro:d Destabilizes Lattice

Caption: Comparison of lattice-stabilizing forces in Nitro vs. Chloro derivatives.[1]

References

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 2020. Link

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines. MDPI, 2024. Link

  • 2-Nitro-4-thiocyanatoaniline Product Data. ChemicalBook, 2026.[1] Link

  • p-Thiocyanodimethylaniline Synthesis. Organic Syntheses, Coll.[2] Vol. 2, p.574 (1943). Link

  • Synthesis and Crystallization of 2-Methyl-4-thiocyanatoaniline. NIH/PubMed Central, 2016.[1] Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of Thiocyanate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Intermediate Purity

In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is not a matter of chance; it is engineered from the very first steps of the synthetic route. The adage "the API is the core of quality" is only half the story. The harsher truth is that the quality of most APIs is predetermined at the intermediate stage.[1] Therefore, the analytical methods used to assess the purity of these intermediates are not merely quality control checkpoints but strategic tools that influence process optimization, scalability, and regulatory success.[1][2]

Thiocyanate intermediates, a class of compounds utilized in the synthesis of various pharmaceuticals, present unique analytical challenges. Their inherent properties—often including high polarity and the lack of a strong UV chromophore—can render standard analytical protocols ineffective.[3][4] This guide provides a comprehensive framework for developing robust, accurate, and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of thiocyanate intermediates. We will compare alternative chromatographic and detection strategies, explain the scientific rationale behind methodological choices, and provide actionable protocols to ensure the integrity of your analytical results.

The Analytical Challenge: Understanding Thiocyanate Intermediates

Successful method development begins with a thorough understanding of the analyte. Thiocyanate intermediates often exhibit characteristics that complicate analysis:

  • Polarity: Many are highly polar, water-soluble molecules, making them difficult to retain on traditional non-polar reversed-phase (RP) HPLC columns.[5]

  • Lack of a Strong Chromophore: The thiocyanate functional group (SCN) itself does not absorb strongly in the UV-Visible spectrum. Unless the parent molecule contains a significant chromophore, detection using standard UV-Vis detectors can be insensitive and unreliable.[4][6]

  • Reactivity and Stability: The stability of thiocyanates can be sensitive to pH and temperature, which must be considered during sample preparation and analysis.[3]

  • Matrix Complexity: Crude intermediate samples can contain starting materials, by-products, and reagents that may interfere with the analysis.[3]

A generic, one-size-fits-all HPLC method is destined to fail. A purpose-built analytical strategy is essential.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process. The following workflow illustrates the key stages, from initial analyte characterization to final method validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, Solubility, UV Spectra) Screening Column & Detector Screening Analyte->Screening Input MobilePhase Mobile Phase Optimization (Organic %, pH, Buffer) Screening->MobilePhase Initial Conditions Gradient Gradient & Flow Rate Optimization MobilePhase->Gradient FinalMethod Final Optimized Method Gradient->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Verify Fitness Report Report Validation->Report Validated Purity Method

Caption: A systematic workflow for HPLC method development.

Part 1: The Separation Strategy - Choosing the Right Column

The column is the heart of the HPLC system, and selecting the appropriate stationary phase is the most critical decision in method development. For thiocyanate intermediates, the choice is primarily dictated by the analyte's polarity.

Reversed-Phase (RP) Chromatography: The Workhorse

RP-HPLC is the most common separation technique in the pharmaceutical industry due to its versatility and reproducibility.[7][8] However, standard C18 columns, packed with highly hydrophobic alkyl chains, can be problematic for polar thiocyanates.

  • The Challenge of "Phase Collapse": When using highly aqueous mobile phases (e.g., >95% water), which are necessary to retain very polar compounds, the C18 alkyl chains on the stationary phase can fold in on themselves. This "phase collapse" or "dewetting" leads to a dramatic loss of retention and reproducibility.

Comparison of Columns for Polar Analyte Retention

To overcome the limitations of standard C18 phases, several alternative column technologies have been developed.

Stationary PhaseSeparation PrincipleBest Suited For...AdvantagesLimitations
Standard C18 Hydrophobic interactions.Non-polar to moderately polar compounds.Wide availability, vast application library, high durability.Poor retention for very polar compounds; susceptible to phase collapse in high-aqueous mobile phases.[5]
Aqueous C18 (AQ-Type) Hydrophobic interactions with a hydrophilic surface.Polar and hydrophilic compounds.Resistant to phase collapse, allowing for use with 100% aqueous mobile phases; provides stable, reproducible retention for polar analytes.[9]May have different selectivity compared to traditional C18 phases.
HILIC (Diol, Amide) Hydrophilic Interaction Liquid Chromatography (HILIC).Extremely polar and hydrophilic compounds that are unretained in RP mode.Strong retention for very polar compounds; uses MS-friendly mobile phases.[9][10]Requires longer equilibration times; can be sensitive to water content in the sample and mobile phase.[10]

Recommendation: For unknown thiocyanate intermediates, begin screening with an Aqueous C18 (AQ-Type) column. These columns offer a robust starting point with a high probability of retaining polar analytes without the risk of phase collapse.[9] If retention is still insufficient, HILIC is the logical next step.

Part 2: The Detection Strategy - Ensuring Visibility

If you can't see a peak, you can't quantify it. This is a frequent challenge with thiocyanate intermediates that lack a UV chromophore. The choice of detector is therefore as critical as the choice of column.

The Limitations of UV-Visible Detection

A UV-Visible detector is the most common HPLC detector due to its simplicity and reliability.[11] However, it is only effective for compounds that absorb light (chromophores).[12] For many thiocyanates, UV detection provides poor sensitivity, making it impossible to detect and quantify low-level impurities.[6]

A Comparative Guide to Alternative HPLC Detectors

When UV detection is inadequate, several alternative technologies should be evaluated.

DetectorPrincipleSelectivitySensitivityGradient Compatible?Key Considerations for Thiocyanates
UV-Visible (DAD/PDA) Light AbsorbanceSelective (requires chromophore)Moderate to HighYesOften lacks sensitivity for thiocyanates without a strong chromophore.[12]
Mass Spectrometry (MS) Mass-to-Charge RatioHighly SelectiveVery HighYesThe gold standard for impurity identification; provides structural information. Essential for complex intermediates.[1][13]
Charged Aerosol Detector (CAD) Nebulization, charging, and charge measurement.Universal (for non-volatile analytes)HighYesExcellent for compounds without a chromophore. Response is independent of chemical structure, providing near-uniform response for API and impurities.[11]
Evaporative Light Scattering Detector (ELSD) Nebulization, evaporation, and light scattering.Universal (for non-volatile analytes)ModerateYesSimilar to CAD but generally less sensitive. A good alternative to UV.[12]
Refractive Index (RI) Measures changes in the refractive index of the mobile phase.UniversalLowNoIncompatible with gradient elution, making it unsuitable for purity analysis of complex samples. Highly sensitive to temperature changes.[12][13]
The Power of Derivatization

An alternative strategy is to make a non-chromophoric molecule visible to a UV or fluorescence detector through a chemical reaction known as derivatization.[6]

  • Principle: A derivatizing agent that is highly UV-active or fluorescent is reacted with the thiocyanate molecule, either before injection (pre-column) or after separation (post-column).

  • Application: This technique has been successfully used to analyze thiocyanate in various matrices by reacting it with fluorescent reagents, enabling trace-level quantification.[14][15]

Recommendation: For routine purity analysis where MS is not available or practical, Charged Aerosol Detection (CAD) is the superior choice for non-chromophoric thiocyanates due to its high sensitivity, gradient compatibility, and universal response.[11] If trace-level impurity analysis is required, developing a derivatization method coupled with fluorescence detection can provide exceptional sensitivity.[15] For impurity identification and structural elucidation, LC-MS is indispensable.[1][16]

Part 3: Method Validation - The Foundation of Trust

A developed method is not complete until it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[17] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.

ICH_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters for a Purity Method Specificity Specificity (Peak Purity, Resolution) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision Precision->Intermediate includes LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod FinalMethod Optimized Analytical Method FinalMethod->Specificity

Caption: Key parameters for method validation per ICH Q2(R1).

Experimental Protocol: Validation of a Purity Method

This protocol outlines the steps to validate an HPLC method for the purity of a thiocyanate intermediate.

1. Specificity:

  • Inject a blank (diluent), a placebo (if applicable), the thiocyanate intermediate standard, and a spiked sample containing all known related impurities.

  • Acceptance Criteria: The method must demonstrate that the peak for the thiocyanate intermediate is resolved from all other peaks (impurities, blank components) with a resolution (Rs) > 2.0. Peak purity should be confirmed using a Diode Array Detector (DAD) if available.[18]

2. Linearity:

  • Prepare a series of at least five concentrations of the thiocyanate intermediate standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration.

  • Plot the peak area response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.99.[19]

3. Accuracy:

  • Prepare a sample of the intermediate and spike it with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate.

  • Acceptance Criteria: The percent recovery for each impurity should be within a predefined range, typically 80-120% for low concentrations.[17][20]

4. Precision:

  • a. Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample (e.g., spiked at 100% of the impurity specification limit) on the same day, by the same analyst, on the same instrument.

  • b. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the replicate preparations should be ≤ 5% for impurities.[17]

5. Limit of Quantitation (LOQ):

  • Establish the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be determined by finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.2 units in pH).

  • Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, peak symmetry).

  • Acceptance Criteria: The method should remain unaffected by these small changes, demonstrating its reliability for routine use.

Conclusion: A Strategy for Certainty

Developing a purity method for thiocyanate intermediates is a multi-faceted challenge that demands more than a routine approach. Success hinges on a deep understanding of the analyte's physicochemical properties and a systematic evaluation of chromatographic and detection technologies. By moving beyond standard C18 columns to AQ-type or HILIC alternatives, and by replacing insufficient UV detection with more universal techniques like CAD or highly specific ones like MS, analysts can build a robust and reliable method.[1][9][10]

Ultimately, a well-developed and validated HPLC method is not just a regulatory requirement; it is a strategic asset. It provides the clear, unambiguous data needed to control the manufacturing process, reduce the risk of late-stage failures, and ensure the quality and safety of the final pharmaceutical product.[1][2]

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • JoVE. (2024, December 5). High-Performance Liquid Chromatography: Types of Detectors.
  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Patsnap Eureka. (2025, October 13). Performance Evaluation of Thiocyanate Under Different Conditions.
  • GL Sciences. HILIC HPLC Columns.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Journal of Analytical & Pharmaceutical Research. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • European Pharmaceutical Review. (2015, July 3). Universal detection in high performance liquid chromatography.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Thiocyanates: Application Notes and Protocols.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Journal of Analytical Toxicology. (1996, January/February). Determination of Thiocyanate Anion by High-Performance Liquid Chromatography with Fluorimetric Detection.
  • ResearchGate. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.

Sources

Comparative Reactivity Guide: 4-Thiocyanatoanilines vs. 4-Haloanilines in Coupling Reactions

[1]

Executive Summary: The Pseudohalogen Divergence

In the design of biaryl and heteroaryl scaffolds, 4-substituted anilines are ubiquitous building blocks. While 4-haloanilines (Cl, Br, I) represent the "standard" electrophilic partners for cross-coupling, 4-thiocyanatoanilines (-SCN) introduce a unique "pseudohalogen" reactivity profile.[1]

This guide objectively compares these two classes. The core distinction lies in their dual-reactivity :

  • Electronic Effect: The thiocyanato group is a significantly stronger electron-withdrawing group (EWG) than halogens, drastically reducing the nucleophilicity of the aniline nitrogen.

  • Catalytic Interference: Unlike "innocent" halogens, the thiocyanate moiety is a potent ligand for soft metals (Pd, Pt, Cu), acting as a catalyst poison or altering the active catalytic species during coupling reactions.

Quick Comparison Matrix
Feature4-Haloanilines (Cl, Br, I)4-Thiocyanatoanilines (SCN)
Hammett

+0.23 (Cl/Br) to +0.18 (I)+0.66 (Estimated, similar to -CN)
Aniline Nucleophilicity Moderate; standard coupling protocols apply.[1]Low ; requires high-activity coupling reagents (e.g., HATU, TCFH).
Pd-Catalysis Compatibility Excellent; C-X bond is the activation site.[1]Poor to Challenging ; SCN coordinates Pd (poisoning) or undergoes desulfitative side-reactions.[1]
Primary Utility Electrophile in Suzuki/Buchwald couplings.[1]Precursor for benzothiazoles; "Masked" mercapto/nitrile group.[1]
Stability High.[1][2]Moderate; sensitive to strong bases and oxidative conditions.

Electronic Profiling & Nucleophilicity

The reactivity of the amino group (-NH₂) is governed by the electron density of the aromatic ring.

Hammett Constants and pKa Implications

The thiocyanato group (-SCN) exerts a strong electron-withdrawing effect via both induction (due to the electronegative nitrogen/sulfur) and resonance (cyano-like acceptor).

  • 4-Haloanilines: The halogens are weak deactivators.[1] They withdraw electrons inductively but donate via resonance.[1] The net effect is mild deactivation (

    
    ).
    
  • 4-Thiocyanatoanilines: The -SCN group is a strong deactivator (

    
    ).[1] This lowers the pKa of the anilinium ion significantly, making the free amine a sluggish nucleophile .
    

Impact on Amide Coupling:

  • Haloanilines: React efficiently with standard carbodiimides (EDC/HOBt).

  • Thiocyanatoanilines: Often fail or react slowly with EDC. Recommendation: Use uronium/phosphonium salts (HATU, PyBOP) or acid chlorides to force the reaction.

Visualization: Electronic Deactivation Pathways[1]

ElectronicEffectsAniline_Hal4-Haloaniline(Weak Deactivation)Sigma_HalHammett σp ≈ +0.23Aniline_Hal->Sigma_HalAniline_SCN4-Thiocyanatoaniline(Strong Deactivation)Sigma_SCNHammett σp ≈ +0.66Aniline_SCN->Sigma_SCNNu_HighNucleophilicity: MODERATE(Standard Amide Coupling)Nu_LowNucleophilicity: LOW(Requires HATU/SOCl2)Sigma_Hal->Nu_HighInductive w/ ResonanceSigma_SCN->Nu_LowStrong Induction

Figure 1: Comparative electronic impact of Halo vs. Thiocyanato substituents on aniline nucleophilicity.[1]

Electrophilic Reactivity: C-X vs. C-SCN Activation

This section details the behavior of the substituent when the aniline ring acts as the electrophile in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

4-Haloanilines: The Gold Standard[1]
  • Mechanism: Oxidative addition of Pd(0) into the C-Hal bond.

  • Order of Reactivity: I > Br > OTf >> Cl.

  • Outcome: Reliable formation of C-C bonds.

4-Thiocyanatoanilines: The "Desulfitative" Challenge

The C-SCN bond is strong and does not undergo standard oxidative addition like a halide.[1] Instead, it follows desulfitative or nitrile-insertion pathways, often requiring specialized conditions.[1]

  • Catalyst Poisoning: The sulfur atom in -SCN is a soft Lewis base that binds strongly to Pd(II) intermediates, forming stable Pd(L)₂(Ar)(SCN) species that arrest the catalytic cycle.

  • Desulfitative Coupling: Under specific conditions (e.g., Liebeskind-Srogl type), the -SCN group can be extruded to form C-C bonds, but this is rare and atom-inefficient compared to halides.[1]

  • Side Reactions: In the presence of Pd and oxidants, -SCN can cyclize onto the adjacent amine (if ortho) or undergo nitrile hydrolysis.

Critical Insight: Do not attempt to use 4-thiocyanatoaniline as a direct surrogate for 4-iodoaniline in a standard Suzuki reaction. It will likely inhibit the catalyst or fail to react.

Visualization: Divergent Catalytic Outcomes[1]

CouplingPathwaysSubstrate_Hal4-Haloaniline(Ar-X)OxAdd_HalOxidative Addition(Facile)Substrate_Hal->OxAdd_Hal+ Pd(0)Substrate_SCN4-Thiocyanatoaniline(Ar-SCN)PoisoningCatalyst Poisoning(Pd-S Coordination)Substrate_SCN->Poisoning+ Pd(0) (Standard Cond.)DesulfitativeDesulfitative Activation(Requires Specific Cond.)Substrate_SCN->Desulfitative+ Pd/Cu (Specialized)Pd_CatPd(0) CatalystProduct_BiarylBiaryl Product(High Yield)OxAdd_Hal->Product_BiarylTransmetalation/REProduct_DeadStalled Reaction(No Conversion)Poisoning->Product_DeadDesulfitative->Product_Biaryl

Figure 2: Mechanistic divergence in Palladium-catalyzed coupling.[1] Note the high risk of poisoning with SCN.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling of 4-Thiocyanatoaniline

Rationale: Due to the low nucleophilicity of the amine, standard EDC coupling is insufficient. We utilize HATU to generate a highly reactive active ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Thiocyanatoaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration) under inert atmosphere (

    
    ).
    
  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU in one portion. The solution may turn yellow/orange. Stir for 10 minutes to form the activated species.

  • Add 4-thiocyanatoaniline.

  • Critical Step: Heat the reaction to 50-60°C . Unlike haloanilines, room temperature is often insufficient for complete conversion due to the electron-poor nature of the amine.

  • Monitor by LCMS.[1][3] Reaction is typically complete in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline and DIPEA), saturated

    
    , and brine.
    
Protocol B: Standard Suzuki Coupling of 4-Bromoaniline (Reference)

Rationale: This serves as the control baseline for reactivity.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Combine halide, boronic acid, and base in dioxane.

  • Degas with nitrogen for 10 minutes.

  • Add Pd catalyst.[1][4]

  • Heat to 90°C for 2-12 hours.

  • Standard aqueous workup.[1]

Strategic Recommendations for Drug Design

  • Sequence Matters: If your target molecule contains both a biaryl linkage and a thiocyanate, form the biaryl bond FIRST using a haloaniline, and introduce the thiocyanate group LAST (e.g., via electrophilic thiocyanation of the aniline using

    
    ).
    
    • Why? This avoids the catalyst poisoning issue of the -SCN group during the Suzuki coupling.

  • Protecting the Poison: If you must couple a molecule containing an -SCN group, consider using high catalyst loading (10 mol%) and robust ligands (e.g., XPhos, SPhos) that bind Pd tighter than the thiocyanate sulfur.

  • Safety Note: 4-Thiocyanatoaniline can release cyanide or toxic sulfur species under extreme acidic/basic conditions.[1] Handle with appropriate PPE.[1]

References

  • Hammett Constants & Electronic Effects

    • Ertl, P. "A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants." ChemRxiv, 2021.[1][5] Link

    • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Catalyst Poisoning by Thiocyanates

    • Chen, C., et al. "Inhibited oxidase mimetic activity of palladium nanoplates by poisoning the active sites for thiocyanate detection."[6] Analyst, 2021. Link

    • Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[7] Journal of Molecular Catalysis A: Chemical, 2001.[7] Link

  • Thiocyanation Methodologies

    • Waddell, L. J. N. "Iron-catalysed regioselective functionalisation of activated arenes." PhD Thesis, University of Glasgow, 2024. Link

    • Castilho, M., et al. "Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization." ACS Omega, 2020. Link

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.